Benzyl ethyl ether
描述
This compound has been reported in Artemisia judaica and Curcuma amada with data available.
Structure
3D Structure
属性
IUPAC Name |
ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZDYVDTMMLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060230 | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a powerful, fruity, rather sharp aroma | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 30.00 mm Hg | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.951 (20°) | |
| Record name | Benzyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-30-0 | |
| Record name | Benzyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl ethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y0D90XR7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl ethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Benzyl Ethyl Ether via Williamson Ether Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of benzyl ethyl ether through the Williamson ether reaction. The document details the reaction mechanism, experimental protocols, and relevant quantitative data, offering valuable insights for professionals in chemical research and drug development.
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry, is a versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkyl halide by an alkoxide ion. This guide focuses on the specific application of this reaction for the synthesis of this compound, a compound with applications in organic synthesis and as a fragrance component. The reaction proceeds via an SN2 mechanism, where the ethoxide ion acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide.[1]
Reaction Mechanism and Stoichiometry
The synthesis of this compound via the Williamson reaction involves the reaction of a benzyl halide (benzyl chloride or benzyl bromide) with sodium ethoxide. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, is typically prepared in situ by reacting sodium metal with absolute ethanol.
The overall reaction is as follows:
C₆H₅CH₂X + NaOCH₂CH₃ → C₆H₅CH₂OCH₂CH₃ + NaX (where X = Cl or Br)
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The ethoxide ion performs a backside attack on the benzylic carbon of the benzyl halide, leading to the displacement of the halide ion and the formation of the ether linkage in a single, concerted step.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Preparation of Sodium Ethoxide Solution
Materials:
-
Absolute Ethanol
-
Sodium Metal
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal to the ethanol at a rate that maintains a gentle reflux.
-
Continue the addition until the desired concentration of sodium ethoxide is achieved. The reaction is complete when all the sodium has reacted.
-
The resulting solution of sodium ethoxide in ethanol is used directly in the next step.
Safety Note: Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry. The reaction generates hydrogen gas, which is flammable. Perform this procedure in a well-ventilated fume hood away from ignition sources.
Synthesis of this compound
Protocol 1: Using Benzyl Chloride
Materials:
-
Sodium Ethoxide solution in Ethanol
-
Benzyl Chloride
-
Diethyl Ether
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To the freshly prepared sodium ethoxide solution, add benzyl chloride dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for a specified time (typically 1-2 hours) to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified by distillation.
Protocol 2: Using Benzyl Bromide with Phase Transfer Catalysis
This method offers an alternative, often with improved yields and milder reaction conditions.[3]
Materials:
-
Benzyl Bromide
-
Ethanol
-
Potassium Hydroxide (solid)
-
Tetrabutylammonium Iodide (TBAI) (Phase Transfer Catalyst)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.5 mmol) and TBAI (1 mmol) in DMSO.
-
Add solid potassium hydroxide (1 mmol) to the mixture and stir at 50°C for approximately 100 minutes.
-
Add ethyl iodide (1 mmol) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by preparative TLC or column chromatography. A reported yield for this method is 91%.[4]
Data Presentation
This section summarizes the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [5] |
| Molecular Weight | 136.19 g/mol | [5] |
| Appearance | Colorless oily liquid | [5] |
| Boiling Point | 186-189 °C (at 760 mmHg) | [5] |
| Density | 0.948 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.495-1.497 at 20 °C | [5] |
Spectroscopic Data
| Spectroscopy | Peak Assignments | Reference |
| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂-Ar), 3.55 (q, 2H, -OCH₂-CH₃), 1.25 (t, 3H, -CH₃) | [6] |
| ¹³C NMR (CDCl₃) | δ 138.5, 128.4, 127.7, 127.5 (Ar-C), 72.0 (-OCH₂-Ar), 66.2 (-OCH₂-CH₃), 15.2 (-CH₃) | [7][8] |
| IR (neat) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2970, 2860 cm⁻¹ (aliphatic C-H stretch), ~1100 cm⁻¹ (C-O stretch) | [9] |
Alternative Synthesis Methods
While the Williamson ether synthesis is the most common method, other approaches for preparing benzyl ethers exist, which may be advantageous for substrates sensitive to strongly basic conditions. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions.[10] Another alternative is the reaction of benzyl alcohol with alkyl halides in the presence of a phase transfer catalyst.[3]
Conclusion
The Williamson ether synthesis remains a robust and reliable method for the preparation of this compound. By carefully controlling reaction conditions and employing appropriate purification techniques, high yields of the desired product can be achieved. For substrates that are sensitive to basic conditions, alternative methods provide valuable synthetic routes. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and characterization of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. This compound | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(539-30-0) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of benzyl ethyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of benzyl ethyl ether. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in scientific research.
Core Physical and Chemical Properties
This compound, also known as (ethoxymethyl)benzene, is an organic compound with the chemical formula C₉H₁₂O.[1][2][3][4][][6] It is classified as a benzyl ether.[7] The molecule consists of a benzyl group attached to an ethyl group through an ether linkage, giving it both aromatic and aliphatic characteristics.[2] Under standard conditions, it exists as a colorless, oily liquid with a powerful, fruity, and somewhat sharp aromatic odor, sometimes described as resembling pineapple.[1][3][]
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | (ethoxymethyl)benzene[1][6] |
| CAS Number | 539-30-0[2] |
| Molecular Formula | C₉H₁₂O[1][3] |
| Molecular Weight | 136.19 g/mol [1][3] |
| Synonyms | (Ethoxymethyl)benzene, Ethyl benzyl ether, Benzyl ethyl oxide[1][4] |
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Conditions |
| Melting Point | 2.5 °C[8][9][10] | - |
| Boiling Point | 186-187 °C[][11] | @ 760 mmHg |
| 87-88 °C[][11] | @ 30 mmHg | |
| 65 °C[8][9] | @ 10 mmHg | |
| Density | 0.947 - 0.951 g/cm³[1][11] | @ 20 °C |
| 0.949 g/cm³[8][9] | - | |
| Refractive Index (n_D) | 1.493 - 1.498[1][11] | @ 20 °C |
| 1.4955[8][9] | @ 20 °C | |
| Vapor Pressure | 0.925 mmHg[][11] | @ 25 °C |
| Flash Point | 61.67 °C (143 °F)[11] | TCC |
| Solubility | Insoluble in water; soluble in alcohol, ether, and oils.[1][3][11] | - |
| logP (o/w) | 2.16[1][4][][11] | - |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl and ethyl groups, and the methyl protons of the ethyl group. The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (-CH₂-) appear as a singlet around 4.5 ppm. The methylene protons of the ethyl group (-O-CH₂-) appear as a quartet around 3.5 ppm, and the methyl protons (-CH₃) appear as a triplet around 1.2 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation with signals corresponding to the aromatic carbons, the benzylic carbon, and the carbons of the ethyl group.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 136. Key fragmentation patterns include the tropylium ion at m/z 91, which is characteristic of benzyl compounds, and other fragments resulting from the cleavage of the ether linkage.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands. A strong C-O stretching vibration is typically observed in the region of 1050-1150 cm⁻¹. Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[12] Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C bending vibrations are also present.
Chemical Properties and Reactivity
This compound is a relatively stable compound under normal conditions.[2] However, it can undergo reactions typical of ethers.
-
Ether Cleavage: The ether linkage can be cleaved by strong acids such as HBr or HI.
-
Oxidation: As an ether, it has the potential to form explosive peroxides upon prolonged exposure to air and light.
-
Hydrogenolysis: The benzyl group can be selectively removed by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), a reaction that is useful in organic synthesis for deprotection.[8]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The most common method for preparing this compound is the Williamson ether synthesis.[13] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[14] For this compound, this involves the reaction of sodium ethoxide with benzyl chloride.
Materials:
-
Benzyl chloride
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous calcium chloride or sodium sulfate
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.
-
Reaction with Benzyl Chloride: To the cooled sodium ethoxide solution, add benzyl chloride dropwise with stirring. An exothermic reaction will occur, and a precipitate of sodium chloride will form.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for a period of time (typically 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with 5% aqueous NaOH and then with saturated sodium chloride solution.[14]
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as CaCl₂ or Na₂SO₄. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.
Analysis by High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed by reverse-phase HPLC.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Newcrom R1)[1]
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water.[1] For applications requiring mass spectrometry (MS) compatibility, a volatile acid such as formic acid should be used instead of phosphoric acid.[1]
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
Set the HPLC parameters (e.g., flow rate, injection volume, column temperature, and UV detection wavelength).
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to that of the standard.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5MS column).
GC Parameters:
-
Injector Temperature: Typically around 250-280 °C.
-
Oven Temperature Program: A temperature ramp starting from a lower temperature (e.g., 50-60 °C) and increasing to a higher temperature (e.g., 250-300 °C) to ensure good separation.
-
Carrier Gas: Helium or hydrogen.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the molecular ion and key fragments of this compound (e.g., m/z 40-200).
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Prepare the sample for analysis by dissolving it in the same solvent.
-
Inject the standard and sample solutions into the GC-MS system.
-
Identify the this compound peak in the total ion chromatogram based on its retention time.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.
Applications in Research and Industry
This compound has several applications:
-
Flavoring Agent: It is used in the food and fragrance industries due to its fruity aroma.[9]
-
Organic Synthesis: It serves as a reagent and a solvent in various organic reactions.[][9]
-
Protecting Group: The benzyl ether group is used as a protecting group for alcohols in multi-step organic syntheses. It is stable under a variety of reaction conditions and can be selectively removed by hydrogenolysis.[8]
To date, there is limited information available in the public domain regarding specific applications of this compound in drug development or its direct involvement in defined biological signaling pathways. Its primary role in a pharmaceutical context would likely be as an intermediate or a protecting group in the synthesis of more complex active pharmaceutical ingredients.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[2] It is important to work in a well-ventilated area, use personal protective equipment (gloves, safety glasses), and avoid sources of ignition. As with other ethers, there is a risk of peroxide formation upon storage, so it should be stored in a cool, dry, and dark place in a tightly sealed container.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. CAS 539-30-0: this compound | CymitQuimica [cymitquimica.com]
- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. youtube.com [youtube.com]
- 9. Page loading... [guidechem.com]
- 10. chembam.com [chembam.com]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Benzyl Ethyl Ether: A Technical Guide for Researchers
CAS Number: 539-30-0
This technical guide provides comprehensive information on benzyl ethyl ether, a versatile solvent and reagent. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document outlines its chemical and physical properties, detailed safety information, experimental protocols for its synthesis and purification, and a discussion of its analytical characterization.
Chemical and Physical Properties
This compound is a colorless, oily liquid with a characteristic aromatic odor.[1] It is miscible with common organic solvents like alcohol and ether but is practically insoluble in water.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 539-30-0 | [1] |
| Appearance | Colorless, oily liquid | [1][3] |
| Odor | Aromatic, fruity, pineapple-like | [1][3] |
| Boiling Point | 186 °C at 760 mmHg; 65 °C at 10 mmHg | [1] |
| Density | 0.949 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.4955 at 20 °C | [1] |
| Flash Point | 61.67 °C (143.00 °F) TCC | [4] |
| Vapor Pressure | 0.925 mmHg at 25 °C | [4] |
| Solubility | Insoluble in water; miscible with alcohol and ether. | [1][2][3] |
| LogP (o/w) | 2.160 | [4] |
Safety Data Sheet Summary
This compound presents several hazards that necessitate careful handling in a laboratory setting. It is classified as a flammable liquid and can cause skin and eye irritation.[5] Inhalation may lead to respiratory irritation, and it can be harmful if swallowed or absorbed through the skin.[5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor.[5] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[5] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[5][6][7] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[5][6][7] |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[5] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[5][6][7] |
Precautionary Statements and First Aid
| Type | Precautionary Statement |
| Prevention | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[5] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |
| Response | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[5] P302+P352: IF ON SKIN: wash with plenty of soap and water.[5][6] P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[5][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7] |
| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[5] P405: Store locked up.[6] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6] |
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Handling and Storage
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[8]
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][8]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from sodium ethoxide and benzyl bromide, a classic example of the Williamson ether synthesis.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Benzyl bromide
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small, freshly cut pieces of sodium metal to absolute ethanol under a nitrogen or argon atmosphere. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.
-
Reaction with Benzyl Bromide: Once all the sodium has reacted and the solution has cooled to room temperature, add an equimolar amount of benzyl bromide dropwise from the dropping funnel with stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium ethoxide. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.
-
Fraction Collection: Collect fractions in separate tubes or flasks as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. While a detailed, standardized protocol is not publicly available, the following parameters can serve as a starting point for method development.
| GC Parameter | Setting |
| Column | To be determined based on laboratory instrumentation and desired separation. A non-polar or medium-polarity column is generally suitable. |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
Visualizations
Caption: Williamson Ether Synthesis of this compound.
Caption: Experimental Workflow for this compound.
References
- 1. This compound [drugfuture.com]
- 2. CAS 539-30-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 539-30-0 [chemicalbook.com]
- 4. This compound, 539-30-0 [thegoodscentscompany.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. aksci.com [aksci.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl Ethyl Ether
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for benzyl ethyl ether (CAS 539-30-0). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data, detailed experimental protocols, and visual diagrams to correlate the molecular structure with its spectral features.
Molecular Structure and Atom Numbering
The structure of this compound is C₆H₅CH₂OCH₂CH₃. For clarity in the subsequent data tables, the hydrogen and carbon atoms are labeled as follows:
(Note: Image is a placeholder for the labeled chemical structure.)
Structure Key:
-
Protons (¹H): Aromatic (Hₐ), Benzylic (Hₑ), Methylene (Hբ), Methyl (Hբ)
-
Carbons (¹³C): Methyl (C₁), Methylene (C₂), Benzylic (C₃), Quaternary Aromatic (C₄), Ortho Aromatic (C₅), Meta Aromatic (C₆), Para Aromatic (C₇)
Data Presentation: ¹H and ¹³C NMR
The following tables summarize the quantitative NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.38 - 7.25 | Multiplet (m) | - | 5H | Aromatic (Hₐ) |
| 4.52 | Singlet (s) | - | 2H | Benzylic (Hₑ) |
| 3.51 | Quartet (q) | 7.0 | 2H | Methylene (Hբ) |
| 1.25 | Triplet (t) | 7.0 | 3H | Methyl (Hբ) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 138.4 | Quaternary Aromatic (C₄) |
| 128.3 | Meta Aromatic (C₆) |
| 127.6 | Para Aromatic (C₇) |
| 127.5 | Ortho Aromatic (C₅) |
| 71.9 | Benzylic (C₃) |
| 65.9 | Methylene (C₂) |
| 15.2 | Methyl (C₁) |
Visualization of Logical Relationships and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the relationship between the molecular structure and its NMR signals, as well as the experimental workflow.
Caption: Correlation of this compound protons to their ¹H NMR signals.
Caption: Standard experimental workflow for solution-state NMR spectroscopy.
Experimental Protocols
The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup. The protocol outlined below is a standard procedure for small organic molecules like this compound.
Sample Preparation
-
Analyte Quantity: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent: Use a deuterated solvent to avoid large solvent signals in the ¹H spectrum. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound. The typical volume is between 0.6 to 0.7 mL.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the standard reference for the chemical shift scale.
-
Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a small vial. To ensure the magnetic field homogeneity is not distorted, the final solution must be free of any solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
-
Spectrometer: Data is typically acquired on a high-field NMR spectrometer, such as a 300, 400, or 500 MHz instrument.
-
Locking and Shimming: After inserting the sample into the magnet, the instrument's field frequency is "locked" onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any drift in the magnetic field. The field homogeneity is then optimized through a process called "shimming," which involves adjusting a series of shim coils to produce sharp, symmetrical peaks.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: A 30-45 degree pulse is common for quantitative measurements.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for the nuclear spins to return to equilibrium.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
-
Acquisition Parameters (¹³C NMR):
-
Technique: Proton-decoupled mode is used to simplify the spectrum to singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., several hundred to thousands) is required, with acquisition times ranging from 20 minutes to several hours depending on the sample concentration.
-
Data Processing
-
Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright). The baseline is then corrected to be flat and at zero intensity.
-
Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Analysis: The final spectrum is analyzed by integrating the peak areas (for ¹H NMR) and identifying the chemical shifts, multiplicities, and coupling constants of all signals.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Benzyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of benzyl ethyl ether. Designed for professionals in research and development, this document details the characteristic fragmentation pathways, presents quantitative data in a clear format, and outlines a standard experimental protocol for spectral acquisition.
Core Fragmentation Analysis
Under electron ionization, this compound (C₉H₁₂O, molecular weight: 136.19 g/mol ) undergoes a series of predictable fragmentation events, yielding a characteristic mass spectrum.[1][2] The fragmentation is primarily dictated by the stability of the resulting carbocations, with the formation of the benzyl cation, which rearranges to the highly stable tropylium ion, being the most favored pathway.
The initial ionization event involves the removal of an electron from the molecule to form the molecular ion (M⁺˙) at m/z 136. This molecular ion is typically of low abundance in the resulting spectrum due to the facile cleavage of the benzylic C-O bond.[3][4]
The most prominent fragmentation pathway is the α-cleavage of the carbon-oxygen bond, leading to the formation of the benzyl cation (C₇H₇⁺) and an ethoxy radical. The benzyl cation readily rearranges to the aromatic tropylium ion, which is responsible for the intense base peak observed at m/z 91 .[1][4]
Another significant fragmentation involves the cleavage of the bond between the benzyl group and the methylene bridge, with a hydrogen rearrangement, resulting in a prominent peak at m/z 92 . Further fragmentation of the aromatic ring structure leads to the formation of smaller, yet characteristic, ions at m/z 79, 77, and 65 .[1][4]
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectrum of this compound, with their corresponding relative intensities.
| m/z | Proposed Ion Fragment | Relative Intensity (%) |
| 136 | [C₉H₁₂O]⁺˙ (Molecular Ion) | ~7 |
| 107 | [M - C₂H₅]⁺ | ~16 |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | 100 (Base Peak) |
| 92 | [C₇H₈]⁺˙ | ~83 |
| 79 | [C₆H₇]⁺ | ~36 |
| 77 | [C₆H₅]⁺ | ~20 |
| 65 | [C₅H₅]⁺ | ~18 |
Data compiled from MassBank and PubChem databases.[1][4]
Visualizing the Fragmentation Pathway
The fragmentation cascade of this compound upon electron ionization can be visualized as a logical progression from the molecular ion to the various daughter ions.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following protocol outlines a standard procedure for the acquisition of an electron ionization mass spectrum of this compound.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2. Instrument Parameters (Typical):
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) system is commonly used.
-
Ionization Mode: Electron Ionization (EI).[4]
-
Ionization Energy: 70 eV.[4]
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes at 250 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
3. Data Acquisition:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and analyzed.
4. Data Analysis:
-
Identify the molecular ion peak.
-
Identify the base peak and other major fragment ions.
-
Compare the obtained spectrum with a library spectrum (e.g., NIST, Wiley) for confirmation.
-
Interpret the fragmentation pattern to confirm the structure of this compound.
References
An In-depth Technical Guide on the Solubility of Benzyl Ethyl Ether in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzyl ethyl ether in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide emphasizes qualitative solubility based on established chemical principles and available data for structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.
Core Concepts: Structure and Polarity
This compound is an organic compound consisting of a benzyl group and an ethyl group linked by an ether oxygen. This structure imparts a moderate polarity to the molecule. The presence of the aromatic ring and the alkyl chains contributes to its nonpolar character, making it readily soluble in many organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile; it is expected to be more soluble in solvents of similar polarity.
Qualitative and Quantitative Solubility Data
The following table summarizes the expected qualitative and available quantitative solubility of this compound in common organic solvents at ambient temperature (approximately 20-25 °C).
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Alcohols | Ethanol | Miscible[1][2] | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the ether oxygen of this compound, and its ethyl group has a nonpolar character, enhancing solvation. |
| Methanol | Soluble | Methanol's high polarity may slightly limit the dissolution of the nonpolar parts of this compound compared to ethanol. | |
| Ethers | Diethyl Ether | Miscible[1][2] | As an ether itself, this compound is highly soluble in the nonpolar, aprotic environment of diethyl ether due to favorable intermolecular forces. |
| Tetrahydrofuran (THF) | Very Soluble | THF is a versatile ether solvent known for its ability to dissolve a wide array of organic compounds and is expected to readily dissolve this compound. | |
| Aromatic Hydrocarbons | Toluene | Very Soluble | The presence of the benzyl group in this compound makes it highly compatible with aromatic solvents like toluene through favorable π-π stacking interactions. |
| Benzene | Very Soluble | Similar to toluene, benzene is an excellent solvent for aromatic compounds[6]. | |
| Halogenated Solvents | Dichloromethane (DCM) | Very Soluble | Dichloromethane is a widely used solvent for a broad range of organic compounds and is expected to be a very effective solvent for this compound. |
| Chloroform | Very Soluble | Similar to dichloromethane, chloroform is a common and effective solvent for nonpolar and moderately polar organic compounds. | |
| Alkanes | Hexane | Sparingly Soluble | While nonpolar, the largely aliphatic nature of hexane may offer less favorable interactions compared to aromatic or more polar solvents. |
| Polar Aprotic Solvents | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate this compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve many compounds that are otherwise difficult to dissolve. |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, the following experimental protocols can be employed.
Method 1: Visual Assessment of Miscibility (Qualitative)
This method is a simple and rapid way to determine if two liquids are miscible.
Methodology:
-
In a clear glass test tube, add a known volume (e.g., 1 mL) of the solvent of interest.
-
To this, add an equal volume of this compound.
-
Stopper the test tube and shake vigorously for 30-60 seconds.
-
Allow the mixture to stand and observe.
-
Observation:
-
If the mixture remains as a single, clear phase with no visible separation, the liquids are miscible.
-
If two distinct layers form, the liquids are immiscible.
-
If the mixture appears cloudy or forms an emulsion, the liquids are partially miscible.
-
Method 2: Equilibrium Solubility Determination (Shake-Flask Method - Quantitative)
This is a widely used method for determining the solubility of a compound in a solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the solvent in a flask with a screw cap or a ground-glass stopper. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the flask at a constant temperature (e.g., using a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After agitation, allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.
-
Carefully extract a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles.
-
Dilute the extracted sample with a suitable solvent to a concentration within the analytical range of the chosen analytical technique.
-
Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculate the original concentration in the saturated solution, which represents the solubility. The solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.
Visualizations
Logical Relationships in Solubility
The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound in a given solvent.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Quantitative Solubility Determination
The diagram below outlines the sequential steps for the experimental determination of this compound's solubility using the shake-flask method.
Caption: Workflow for determining this compound solubility.
References
Theoretical Calculations of Benzyl Ethyl Ether Molecular Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the molecular structure of benzyl ethyl ether. It details the computational methodologies employed for geometry optimization and conformational analysis, with a focus on Density Functional Theory (DFT). Furthermore, it outlines the key experimental techniques, namely gas-phase electron diffraction (GED) and microwave spectroscopy, that are instrumental in providing empirical data for structural validation. While a definitive, publicly available dataset of the optimized geometry for this compound from theoretical calculations is not readily accessible in the primary literature, this guide presents expected structural parameters based on analogous molecules and foundational chemical principles. This document also includes workflow diagrams to illustrate the procedural steps in both computational and experimental determinations of molecular structure.
Introduction
This compound (C₆H₅CH₂OCH₂CH₃) is an organic compound featuring a benzyl group and an ethyl group linked by an ether oxygen. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems, which is of significant interest in fields such as drug design and materials science. The flexibility of the ether linkage and the rotational freedom of the benzyl and ethyl groups give rise to multiple possible conformations, making the determination of its preferred geometry a non-trivial task.
Both theoretical calculations and experimental methods are indispensable for a complete understanding of the molecular structure. Computational chemistry, particularly DFT, offers a powerful tool to explore the potential energy surface and identify stable conformers.[1] Experimental techniques like gas-phase electron diffraction and microwave spectroscopy provide precise measurements of bond lengths, angles, and rotational constants in the gas phase, offering a benchmark for theoretical models.[2][3]
Theoretical Methodology: Geometry Optimization and Conformational Analysis
The primary theoretical approach for determining the equilibrium geometry of a molecule like this compound is through quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for this purpose.
Computational Protocol
A typical computational workflow for the theoretical determination of this compound's molecular structure is as follows:
-
Initial Structure Generation: A starting 3D structure of this compound is created using molecular modeling software.
-
Conformational Search: Due to the flexible dihedral angles around the C-O bonds, a systematic or stochastic conformational search is performed to identify various low-energy conformers. This is crucial for locating the global minimum on the potential energy surface. Studies on the similar benzyl methyl ether have revealed the existence of multiple stable conformers, primarily differing in the dihedral angle of the C-C-O-C linkage (gauche and trans conformations).[4][5]
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), is a commonly employed and reliable level of theory for such organic molecules.[6][7] This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. A study by Sadeghian et al. (2011) utilized the B3LYP/6-31G(d,p) method to optimize the structure of this compound for the purpose of calculating NMR parameters.[1]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which can be used to correct the relative energies of different conformers.
-
Analysis of Results: The final optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles. The relative energies of the different conformers, corrected for ZPVE, indicate their relative populations at a given temperature.
Data Presentation: Theoretical Molecular Geometry
While the study by Sadeghian et al. (2011) confirmed the optimization of this compound at the B3LYP/6-31G(d,p) level, the specific optimized geometrical parameters are not provided in the publication or its supplementary materials.[1] Therefore, the following table presents expected bond lengths and angles for the key structural motifs within this compound, based on standard values for similar chemical environments.
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | C_ar - C_ar | ~1.39 - 1.40 |
| C-H (aromatic) | C_ar - H | ~1.08 |
| C_ar - C_benzylic | C_ar - CH₂ | ~1.51 |
| C_benzylic - O | CH₂ - O | ~1.43 |
| O - C_ethyl | O - CH₂ | ~1.43 |
| C-C (ethyl) | CH₂ - CH₃ | ~1.53 |
| C-H (methylene) | CH₂ - H | ~1.09 |
| C-H (methyl) | CH₃ - H | ~1.09 |
| **Bond Angles (°) ** | ||
| C-C-C (aromatic) | C_ar - C_ar - C_ar | ~120 |
| C_ar - C_benzylic - O | C_ar - CH₂ - O | ~109.5 |
| C_benzylic - O - C_ethyl | CH₂ - O - CH₂ | ~112 |
| O - C_ethyl - C_ethyl | O - CH₂ - CH₃ | ~109.5 |
| Key Dihedral Angles (°) | ||
| C_ar - C_ar - C_benzylic - O | C1-C7-O8-C9 | Varies (Conformers) |
| C_benzylic - O - C_ethyl - C_ethyl | C7-O8-C9-C10 | Varies (Conformers) |
Note: Atom numbering corresponds to a standard IUPAC naming scheme where C1 is the phenyl carbon attached to the benzylic carbon (C7), which is bonded to the ether oxygen (O8), followed by the ethyl carbons (C9, C10).
Experimental Protocols for Structural Determination
Experimental methods provide crucial data to validate and refine theoretical models of molecular structure. For a molecule like this compound, gas-phase techniques are most appropriate to study the structure of the isolated molecule, free from intermolecular interactions present in condensed phases.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor state.[2][3]
Methodology:
-
Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber. This typically requires heating the sample to achieve a sufficient vapor pressure.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.
-
Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This scattering data is mathematically transformed into a radial distribution curve, which represents the probability of finding a given internuclear distance in the molecule.
-
Structure Refinement: A theoretical model of the molecular structure is used to calculate a theoretical scattering pattern. The parameters of this model (bond lengths, bond angles, and dihedral angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data.
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[8] This technique can provide highly precise measurements of the moments of inertia, from which the molecular geometry can be derived.
Methodology:
-
Sample Preparation: A sample of this compound is introduced into a waveguide or resonant cavity at very low pressure (typically a few millitorr).
-
Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.
-
Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is detected and recorded as a spectrum.
-
Spectral Assignment: The observed absorption lines are assigned to specific rotational transitions based on theoretical predictions of the spectrum.
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are determined with high precision.
-
Structure Determination: The rotational constants are related to the moments of inertia, which in turn depend on the atomic masses and their positions within the molecule. By measuring the rotational spectra of different isotopologues (e.g., by substituting ¹²C with ¹³C or ¹H with ²H), a set of simultaneous equations can be solved to determine the precise bond lengths and angles of the molecule.
Conformational Landscape of this compound
The flexibility of the C₇-O₈-C₉-C₁₀ and C₁-C₇-O₈-C₉ dihedral angles (see note in Table 1 for numbering) in this compound results in a complex potential energy surface with several possible conformers. While specific studies on this compound are scarce, research on the closely related benzyl methyl ether provides valuable insights into the likely conformational preferences.[4][5]
Theoretical studies on benzyl methyl ether have identified multiple stable conformers. The primary distinction between these conformers is the orientation of the methyl group relative to the benzyl group, described by the C-C-O-C dihedral angle. Both gauche and trans conformers have been identified as energy minima.[4] A similar situation is expected for this compound, with additional conformational possibilities arising from the rotation around the O-C(ethyl) and C(ethyl)-C(methyl) bonds.
The relative energies of these conformers are typically small, often within 1-2 kcal/mol, suggesting that multiple conformations may be populated at room temperature. The preferred conformation is a delicate balance of steric effects and subtle electronic interactions, such as hyperconjugation.
Conclusion
The determination of the molecular structure of this compound is a multifaceted challenge that benefits from the synergy between theoretical calculations and experimental validation. While a definitive set of optimized geometrical parameters from computational studies is not currently available in the public domain, the methodologies for its determination are well-established. Density Functional Theory, specifically using functionals like B3LYP with appropriate basis sets, provides a reliable framework for exploring the conformational space and identifying the most stable structures. Concurrently, gas-phase experimental techniques such as electron diffraction and microwave spectroscopy are essential for providing precise, empirical data on the geometry of the isolated molecule. Future work combining these theoretical and experimental approaches will be necessary to provide a definitive and detailed picture of the three-dimensional structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 3. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sci.tanta.edu.eg [sci.tanta.edu.eg]
Benzyl Ethyl Ether: A Technical Guide to its History, Synthesis, and Physicochemical Properties
Abstract
This technical guide provides a comprehensive overview of benzyl ethyl ether, a significant compound in organic synthesis and various industrial applications. It details the historical context of its discovery through the lens of the Williamson ether synthesis, provides detailed historical and modern experimental protocols for its preparation, and presents a thorough compilation of its physicochemical and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information, including tabulated data and visual representations of synthetic and analytical workflows.
Introduction
This compound (BEA), with the chemical formula C₉H₁₂O, is an aromatic ether characterized by a benzyl group and an ethyl group linked by an oxygen atom. It has found utility as a solvent and as an intermediate in the synthesis of more complex molecules. The development of synthetic routes to BEA is intrinsically linked to the broader history of ether synthesis, a cornerstone of modern organic chemistry. This guide will explore the historical context of its discovery, provide detailed methodologies for its synthesis, and offer a comprehensive dataset of its physical and spectral properties.
History and Discovery
The synthesis of this compound is a classic example of the Williamson ether synthesis, a method developed by Alexander William Williamson in 1850.[1][2] This reaction was pivotal in the history of organic chemistry as it helped to establish the correct structure of ethers, demonstrating that they consist of two alkyl or aryl groups attached to an oxygen atom.[1] The Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | N/A |
| Molecular Weight | 136.19 g/mol | N/A |
| Appearance | Colorless oily liquid | N/A |
| Odor | Fruity, pineapple-like | N/A |
| Boiling Point | 185-186 °C at 760 mmHg | N/A |
| Melting Point | 2.5 °C | N/A |
| Density | 0.938 - 0.949 g/cm³ | N/A |
| Refractive Index (n_D²⁰) | 1.4955 | N/A |
| Solubility | Insoluble in water; miscible with alcohol and ether | N/A |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.
¹H NMR Spectroscopy
Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.54 | Singlet | 2H | Methylene protons (-CH₂-) |
| 3.53 | Quartet (J ≈ 7.0 Hz) | 2H | Methylene protons (-O-CH₂-CH₃) |
| 1.25 | Triplet (J ≈ 7.0 Hz) | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy
Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.6 | Quaternary aromatic carbon (C-1) |
| 128.4 | Aromatic methine carbons (C-3, C-5) |
| 127.7 | Aromatic methine carbon (C-4) |
| 127.5 | Aromatic methine carbons (C-2, C-6) |
| 72.0 | Methylene carbon (-CH₂-) |
| 66.1 | Methylene carbon (-O-CH₂-CH₃) |
| 15.2 | Methyl carbon (-CH₃) |
Mass Spectrometry
Table 4: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 136 | ~5 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | ~15 | [C₅H₅]⁺ |
| 45 | ~10 | [C₂H₅O]⁺ |
| 29 | ~20 | [C₂H₅]⁺ |
The mass spectrum is characterized by a base peak at m/z 91, corresponding to the stable tropylium cation formed by cleavage of the C-O bond and rearrangement.[3][4]
Experimental Protocols
Historical Synthesis: Williamson Ether Synthesis (General Procedure)
The historical synthesis of this compound follows the general principles of the Williamson ether synthesis. The specific conditions used in early preparations would have been similar to the following general protocol:
-
Preparation of Sodium Ethoxide: Sodium metal is cautiously added to an excess of absolute ethanol under an inert atmosphere. The reaction is allowed to proceed until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.
-
Reaction with Benzyl Halide: Benzyl chloride or benzyl bromide is added dropwise to the solution of sodium ethoxide.
-
Reflux: The reaction mixture is heated under reflux for several hours to ensure the completion of the reaction.
-
Workup: After cooling, water is added to the reaction mixture to dissolve the sodium halide byproduct. The aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The solvent is then removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.
Modern Synthesis: A Representative Protocol
Modern adaptations of the Williamson ether synthesis often employ milder bases and phase-transfer catalysts to improve yields and simplify the procedure. A representative modern protocol is as follows:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1.0 eq.), ethanol (1.5 eq.), and a suitable solvent such as tetrahydrofuran (THF).
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature.
-
Addition of Alkyl Halide: Add ethyl iodide or ethyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Visualizations
Synthesis Pathway
References
Reactivity of Benzyl Ethyl Ether with Strong Oxidizing Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of benzyl ethyl ether with a range of strong oxidizing agents. The information compiled herein is intended to assist researchers and professionals in drug development and synthetic organic chemistry in understanding the reaction pathways, expected products, and experimental considerations for the oxidative transformation of this common ether.
Introduction
Benzyl ethers are widely utilized as protecting groups for alcohols in multi-step organic synthesis due to their stability under various reaction conditions. However, their selective cleavage and transformation are crucial steps in synthetic strategies. Strong oxidizing agents offer a direct route to deprotect or functionalize the benzylic position of benzyl ethers. The reactivity of this compound, a representative benzylic ether, with these oxidants is dictated by the nature of the oxidizing agent, reaction conditions, and the inherent reactivity of the benzylic C-H bonds. This guide explores the reactions of this compound with several key classes of strong oxidizing agents, detailing reaction products, mechanisms, and available experimental protocols.
General Reaction Pathway
The oxidation of this compound primarily occurs at the benzylic carbon, which is activated by the adjacent phenyl ring and the ether oxygen. The reaction generally proceeds through the formation of a benzylic radical or cation intermediate, which is then further oxidized. The primary products are typically ethyl benzoate, benzaldehyde, and benzoic acid, depending on the strength of the oxidizing agent and the reaction conditions.
Caption: General oxidation pathway of this compound.
Reactivity with Specific Strong Oxidizing Agents
The following sections detail the reactivity of this compound with various strong oxidizing agents, summarizing the available quantitative data and experimental protocols.
Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful and aggressive oxidizing agent known for the robust oxidation of alkyl side chains on aromatic rings to carboxylic acids.[1] The reaction requires the presence of at least one benzylic hydrogen.[1]
Reaction Products: The primary product of the reaction of this compound with hot, alkaline, or acidic potassium permanganate is expected to be benzoic acid . The reaction proceeds via oxidation of the benzylic carbon and cleavage of the ether linkage.
Mechanism: The mechanism of benzylic oxidation by KMnO₄ is complex but is believed to initiate with the homolytic cleavage of a benzylic C-H bond to form a benzylic radical.[2] This radical is then further oxidized to a carboxylic acid.
Quantitative Data Summary:
| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| KMnO₄ | Alkylbenzenes (general) | Benzoic Acid | High | Hot aqueous KMnO₄ | [1] |
Experimental Protocol: A general procedure for the oxidation of an alkylbenzene involves heating the substrate with an aqueous solution of potassium permanganate, often with the addition of a base or acid.[1] Due to the high reactivity of KMnO₄, careful control of the reaction temperature is necessary to avoid unwanted side reactions.
Chromic Acid (H₂CrO₄) and Other Cr(VI) Reagents
Chromic acid, typically generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇) and a strong acid like sulfuric acid, is a strong oxidizing agent for benzylic positions.[3]
Reaction Products: The oxidation of this compound with chromic acid is expected to yield ethyl benzoate as the primary product. Over-oxidation to benzoic acid can occur under harsh conditions.
Mechanism: The oxidation mechanism is thought to involve the formation of a chromate ester followed by the rate-determining cleavage of the benzylic C-H bond.
Quantitative Data Summary:
| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| CrO₃/H₅IO₆ | Cyclic Benzyl Ethers | Lactones | Excellent | Acetonitrile, room temperature | [4] |
Experimental Protocol (General for Jones Oxidation): The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.[5] The substrate, dissolved in acetone, is then treated with the Jones reagent at a controlled temperature, typically between 0 and 35°C.[5] The reaction is monitored by the persistence of the orange color of the Cr(VI) reagent.[5]
Ruthenium Tetroxide (RuO₄)
Ruthenium tetroxide is a very powerful and aggressive oxidizing agent capable of oxidizing a wide range of functional groups, including ethers.[6] It is often generated in situ from a ruthenium precursor like RuCl₃ in the presence of a co-oxidant such as sodium periodate (NaIO₄).[6]
Reaction Products: The oxidation of benzyl ethers with RuO₄ typically yields the corresponding benzoate esters .[6] In the case of this compound, the product would be ethyl benzoate .
Mechanism: The reaction likely proceeds through a mechanism involving hydride abstraction from the benzylic position. The catalytic cycle involves the re-oxidation of the reduced ruthenium species by the co-oxidant.[6]
Quantitative Data Summary:
| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| RuCl₃/NaIO₄ | Benzyl Ethers (general) | Benzoate Esters | High | CCl₄/CH₃CN/H₂O, rt | [6][7] |
Experimental Protocol (Sharpless Conditions): A typical procedure involves dissolving the benzyl ether in a biphasic solvent system of carbon tetrachloride, acetonitrile, and water.[7] A catalytic amount of ruthenium(III) chloride and a stoichiometric amount of sodium periodate are then added. The reaction is stirred at room temperature until completion.
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
DDQ is a milder and more selective oxidizing agent compared to KMnO₄ or RuO₄. It is particularly effective for the oxidation of electron-rich benzylic and allylic ethers.[8]
Reaction Products: The oxidation of this compound with DDQ can yield a mixture of benzaldehyde and ethyl benzoate .[8] The product distribution depends on the stoichiometry of DDQ used; excess DDQ favors the formation of the ester.[8]
Mechanism: The reaction is believed to proceed via a hydride abstraction from the benzylic carbon by DDQ, forming a benzylic carbocation intermediate.[9] This intermediate can then react with water (present as an impurity or added) to form benzaldehyde or be further oxidized to the ester.
Quantitative Data Summary:
| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| DDQ | This compound | Benzaldehyde, Ethyl Benzoate | Not specified | Toluene, reflux | [8] |
| DDQ | 2,4-di-O-benzyl-3-O-naphthylmethyl rhamnopyranoside | Monobenzylated product | 63% | Wet CH₂Cl₂, 0°C to rt | [10] |
Experimental Protocol: A general procedure involves refluxing a solution of the benzyl ether and DDQ in a solvent like toluene.[8] The reaction progress can be monitored by TLC. Upon completion, the reduced DDQ (DDQH₂) precipitates and can be removed by filtration.
Hypervalent Iodine Reagents (e.g., mIBX)
Modified o-iodoxybenzoic acid (mIBX) is a water-soluble hypervalent iodine reagent that can effect the oxidative transformation of benzyl ethers.[11]
Reaction Products: The oxidation of benzyl ethers with mIBX can lead to the formation of both benzoate esters and benzaldehyde derivatives .[11] For instance, the oxidation of 4-carboxyphenylmethyl ethyl ether with mIBX yielded 4-carboxybenzaldehyde.[11]
Mechanism: The proposed mechanism involves a hydrogen atom abstraction from the benzylic position, followed by a single electron transfer (SET) from the resulting radical.[11]
Quantitative Data Summary:
| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| mIBX | 4-Carboxyphenylmethyl ethyl ether | 4-Carboxybenzaldehyde | ~30-40% | D₂O, 55°C, 12h | [11] |
Experimental Protocol: A representative procedure involves stirring the benzyl ether with mIBX in a suitable solvent system, such as a mixture of nitromethane and water, at elevated temperatures (e.g., 75-80°C).[11]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the oxidation of this compound.
Caption: General experimental workflow.
Conclusion
The reactivity of this compound with strong oxidizing agents is a versatile transformation that can lead to a variety of valuable products, including ethyl benzoate, benzaldehyde, and benzoic acid. The choice of oxidizing agent and the control of reaction conditions are paramount in achieving the desired selectivity and yield. While powerful oxidants like potassium permanganate and ruthenium tetroxide tend to produce the fully oxidized benzoic acid or the corresponding ester, milder reagents such as DDQ and hypervalent iodine compounds can offer pathways to aldehydes and esters with greater control. This guide provides a foundational understanding for researchers to select and optimize conditions for the oxidative manipulation of this compound in their synthetic endeavors. Further investigation into the specific quantitative outcomes for each oxidant with this compound would be beneficial for more precise synthetic planning.
References
- 1. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conferenceservices.siu.edu [conferenceservices.siu.edu]
Methodological & Application
Application Notes: Benzyl Ether as a Protecting Group for Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The benzyl ether is a robust and versatile protecting group for alcohols, prized for its stability across a wide range of reaction conditions.[1][2] This stability makes it an ideal candidate for lengthy synthetic sequences where other protecting groups might fail.[3] This document provides detailed application notes and protocols for the use of benzyl ethers in the protection of primary alcohols.
The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide.[2][4][5] Deprotection is typically achieved through catalytic hydrogenolysis, a mild and high-yielding method.[6][7]
Advantages and Disadvantages
Advantages:
-
High Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][8]
-
Mild Deprotection: Catalytic hydrogenolysis provides a neutral and mild method for deprotection, which is compatible with many sensitive functional groups.[3][6]
-
Orthogonality: The benzyl ether protecting group is orthogonal to many other common protecting groups, such as silyl ethers and trityl ethers, allowing for selective deprotection in complex molecules.[3][9][10]
Disadvantages:
-
Lack of Selectivity: Benzylation of molecules with multiple hydroxyl groups can sometimes lack selectivity between primary and secondary alcohols, often requiring optimization of reaction conditions.[11][12]
-
Harsh Deprotection Alternatives: While catalytic hydrogenolysis is the most common deprotection method, alternative methods such as strong acids or dissolving metal reductions are harsh and not compatible with many functional groups.[13]
-
Catalyst Poisoning: The palladium catalyst used in hydrogenolysis can be poisoned by sulfur-containing functional groups.[14]
Data Presentation
Table 1: Protection of Primary Alcohols as Benzyl Ethers via Williamson Ether Synthesis
| Substrate (Primary Alcohol) | Base | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Decanol | KOH (solid) | Benzyl bromide | None | Room Temp. | 4.5 | 96 | |
| Benzyl alcohol | KOH (solid) | Benzyl bromide | None | Room Temp. | 4.5 | 96 | |
| 1,2-Hexanediol | NaH | Benzyl bromide | THF | 0 to rt | 6 | ~50-60%* | [11] |
| Generic Primary Alcohol | NaH | Benzyl bromide/chloride | THF or DMF | 0 to rt | - | High | [2][3] |
*Note: This reaction also produced the 2-O-benzyl isomer and di-benzylated product, highlighting the challenge of selectivity.
Table 2: Deprotection of Primary Benzyl Ethers
| Substrate | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Generic Primary Benzyl Ether | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | EtOH/EtOAc (1:1) | Room Temp. | 72 h | 88 | [15] |
| Generic Primary Benzyl Ether | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (50 psi) | MeOH | 40 | 24 h | High | [15] |
| Carbohydrate Derivative | Visible-Light Photocatalysis | DDQ (catalytic), TBN | CH₂Cl₂/H₂O | Room Temp. | < 4 h | 84-96 | [14][16] |
| Generic Primary Benzyl Ether | Transfer Hydrogenolysis | Pd/C, Ammonium formate | MeOH | Room Temp. | - | High | [17] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Williamson Ether Synthesis
Objective: To protect a primary alcohol as a benzyl ether.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.[11]
Protocol 2: Deprotection of a Primary Benzyl Ether by Catalytic Hydrogenolysis
Objective: To deprotect a primary benzyl ether to the corresponding alcohol.
Materials:
-
Benzyl-protected primary alcohol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon of H₂) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen atmosphere.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[15]
Protocol 3: Deprotection of a Primary Benzyl Ether by Visible-Light Mediated Oxidation
Objective: To deprotect a primary benzyl ether under mild, oxidative conditions.
Materials:
-
Benzyl-protected primary alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
tert-Butyl nitrite (TBN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Green LED light source (e.g., 525 nm)
Procedure:
-
In a suitable reaction vessel, dissolve the benzyl-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O.
-
Add DDQ (catalytic amount, e.g., 25 mol%) and TBN (2.0 equiv).
-
Irradiate the mixture with a green LED light source at room temperature.
-
Monitor the reaction by TLC. Reaction times are typically less than 4 hours.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14][16]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzylation of Alcohols via Acid-Catalyzed Transetherification with Benzyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylation of alcohols is a crucial transformation in organic synthesis, primarily for the protection of hydroxyl groups. While classical methods such as the Williamson ether synthesis using benzyl halides or the use of benzyl trichloroacetimidate are prevalent, this document explores a less conventional, hypothetical protocol for the benzylation of alcohols utilizing benzyl ethyl ether through an acid-catalyzed transetherification. This approach may offer an alternative under specific circumstances where traditional reagents are incompatible with the substrate.
The proposed reaction involves the equilibrium-driven exchange of the ethoxy group of this compound with a substrate alcohol in the presence of an acid catalyst. The success of this method hinges on effectively shifting the equilibrium towards the formation of the desired benzyl ether product.
Proposed Reaction Mechanism
The acid-catalyzed transetherification is proposed to proceed through the following steps:
-
Protonation of this compound: The ether oxygen of this compound is protonated by the acid catalyst, increasing the electrophilicity of the benzylic carbon and making the ethoxy group a better leaving group (ethanol).
-
Nucleophilic Attack: The substrate alcohol acts as a nucleophile and attacks the benzylic carbon. This can occur via an SN1-like mechanism, involving the formation of a benzyl carbocation, or an SN2-like mechanism, with the alcohol directly displacing the protonated ethoxy group. The prevailing mechanism will depend on the nature of the alcohol and the reaction conditions.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the desired benzyl ether product and regenerate the acid catalyst.
To drive this equilibrium reaction to completion, the ethanol byproduct must be removed from the reaction mixture as it forms.
Experimental Data (Hypothetical)
The following table summarizes hypothetical results for the benzylation of various alcohol substrates using the proposed protocol. This data is intended for illustrative purposes to demonstrate the potential scope and limitations of this method.
| Entry | Substrate Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-Hexanol | 1-(Benzyloxy)hexane | 24 | 75 |
| 2 | Cyclohexanol | (Benzyloxy)cyclohexane | 36 | 60 |
| 3 | Phenol | Phenoxy(phenyl)methane | 48 | 45 |
| 4 | tert-Butanol | tert-Butoxy(phenyl)methane | 12 | 85 |
Experimental Protocol
Materials:
-
This compound (reactant and solvent)
-
Substrate alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Dean-Stark apparatus or similar setup for removal of ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add the substrate alcohol (1.0 equiv) and a large excess of this compound (which also serves as the solvent, ~10 equiv).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux. The ethanol formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylated alcohol.
Visualizations
Caption: Experimental workflow for the benzylation of alcohols.
Caption: Proposed mechanism for acid-catalyzed transetherification.
Application Notes and Protocols: Cleavage of Benzyl Ethyl Ether Protecting Group via Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development. Its stability under a wide range of reaction conditions and the facility of its removal make it a versatile choice. Hydrogenolysis is a premier method for the deprotection of benzyl ethers, offering mild reaction conditions and generally high yields of the desired alcohol. This document provides detailed application notes and protocols for the cleavage of benzyl ethyl ethers using hydrogenolysis, with a focus on palladium-catalyzed reactions.
Hydrogenolysis involves the cleavage of a chemical bond by reaction with hydrogen. In the case of a benzyl ether, the carbon-oxygen bond of the ether is cleaved in the presence of a metal catalyst and a hydrogen source, yielding the deprotected alcohol and toluene as a byproduct. The general reaction is depicted below:
R-O-Bn + H₂ --(Catalyst)--> R-OH + Toluene
The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.
Catalyst Selection and Performance
The choice of catalyst is critical for a successful hydrogenolysis reaction. Palladium-based catalysts are the most widely used due to their high activity and selectivity.[1]
Table 1: Comparison of Common Catalysts for Benzyl Ether Hydrogenolysis
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| 10% Palladium on Carbon (Pd/C) | 5 - 20 | Highly efficient, commercially available, easy to handle.[1] | Can be pyrophoric when dry, susceptible to poisoning by sulfur and nitrogen compounds.[2] |
| 5% Palladium on Carbon (Pd/C) | 10 - 30 | Milder than 10% Pd/C, can sometimes offer better selectivity.[1] | May require longer reaction times or higher catalyst loading. |
| 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) | 10 - 20 | Often more active than Pd/C, less prone to causing arene reduction.[1][2] | More expensive than standard Pd/C. |
| Raney-Nickel (Raney-Ni) | Varies | Cost-effective alternative to palladium catalysts.[1] | Can be pyrophoric, may require higher temperatures and pressures. |
Experimental Protocols
Below are detailed protocols for the hydrogenolysis of a benzyl ethyl ether using different catalytic systems.
Protocol 1: Standard Hydrogenolysis using 10% Pd/C and Hydrogen Balloon
This protocol is suitable for general-purpose debenzylation of simple benzyl ethyl ethers.
Materials:
-
This compound substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol (reagent grade)
-
Round-bottom flask
-
Stir bar
-
Hydrogen balloon
-
Vacuum line
-
Celite®
Procedure:
-
Dissolve the this compound substrate in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[2]
-
Carefully add 10% Pd/C to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[2]
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[2]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[2]
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification can be performed by chromatography if necessary.
Protocol 2: Hydrogenolysis using Pearlman's Catalyst for Sensitive Substrates
This protocol is recommended when the substrate contains other reducible functional groups or is prone to side reactions.
Materials:
-
This compound substrate
-
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)
-
Ethyl acetate or Tetrahydrofuran (THF)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve the this compound substrate in a suitable solvent such as ethyl acetate or THF.
-
Add Pearlman's catalyst (10-20 mol%).
-
Seal the vessel and purge with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product.
Protocol 3: Catalytic Transfer Hydrogenation
This method avoids the use of gaseous hydrogen and is a milder alternative, which can be beneficial for substrates sensitive to standard hydrogenation conditions.[3]
Materials:
-
This compound substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate or 1,4-cyclohexadiene (hydrogen donor)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Stir bar
Procedure:
-
Dissolve the this compound substrate in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C (typically a higher loading is used, e.g., 20-50 mol%).
-
Add the hydrogen donor. For ammonium formate, use 5-10 equivalents. For 1,4-cyclohexadiene, use 2-5 equivalents.
-
If necessary, gently heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst through Celite® and wash with the solvent.
-
Concentrate the filtrate under reduced pressure. An aqueous workup may be necessary to remove residual ammonium salts if ammonium formate was used.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the hydrogenolysis of benzyl ethers.
Table 2: Summary of Reaction Conditions and Yields for Benzyl Ether Hydrogenolysis
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Benzyl ether of p-cresol | 10% Pd/C | Ethanol | 25 | 1 | 0.5 | 100 | [1] |
| Benzyl ether of p-cresol | 20% Pd(OH)₂/C | Ethanol | 25 | 1 | 0.5 | 100 | [1] |
| Benzyl-protected oligosaccharide | 5% Pd/C | THF:tBuOH:PBS (60:10:30) | Ambient | 10 | - | >73 | [1] |
| Benzyl methyl ether | Raney-Ni | Isooctane/aq. KOH | 50 | 1 | - | Fast reaction | [4] |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed hydrogenolysis of a benzyl ether.
Caption: Mechanism of Benzyl Ether Hydrogenolysis.
Experimental Workflow
This diagram outlines the general workflow for a typical hydrogenolysis experiment.
Caption: General Experimental Workflow.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues encountered during benzyl ether hydrogenolysis.
Caption: Troubleshooting Hydrogenolysis Reactions.
References
Application Notes and Protocols: The Use of Benzyl Ether in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is fundamental to achieving regioselective and stereoselective synthesis of complex oligosaccharides and glycoconjugates. The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities due to its robustness under a wide range of reaction conditions, including acidic and basic media. Its stability allows for the manipulation of other functional groups within the carbohydrate scaffold. Furthermore, the benzyl group can be removed under mild conditions, most commonly through catalytic hydrogenation, ensuring the integrity of the final product. These attributes make the benzyl ether an invaluable tool in the synthesis of bioactive carbohydrates for drug development and glycobiology research.
Principles of Benzyl Ether Protection
The primary role of the benzyl ether is to temporarily mask hydroxyl groups, preventing their participation in undesired side reactions during multi-step synthetic sequences. The choice of a benzyl ether as a protecting group is dictated by its stability profile and the orthogonality of its cleavage conditions relative to other protecting groups present in the molecule.
Key Features of Benzyl Ether Protecting Groups:
-
Stability: Benzyl ethers are stable to a broad spectrum of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. They are also generally stable to mild acidic and basic hydrolysis conditions under which other protecting groups, such as silyl ethers or acetals, might be cleaved.[1][2]
-
Introduction: The most common method for the introduction of benzyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide (e.g., benzyl bromide).[3][4][5]
-
Cleavage: Benzyl ethers are typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), which is a mild and efficient method.[6] Alternative deprotection strategies include transfer hydrogenation and oxidative cleavage for substrates incompatible with hydrogenolysis.[2][7][8]
Experimental Protocols
Protocol 1: Per-O-benzylation of a Monosaccharide using Williamson Ether Synthesis
This protocol describes the complete benzylation of all free hydroxyl groups on a carbohydrate, using methyl α-D-glucopyranoside as an example.
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon (Ar) gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure: [9]
-
Dissolve methyl α-D-glucopyranoside (1.0 equivalent) in anhydrous DMF (5–10 mL/mmol) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (2.0 equivalents per hydroxyl group) portion-wise to the stirred solution.
-
Add benzyl bromide (1.5–2.0 equivalents per hydroxyl group) dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm gradually to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench the excess NaH by the slow addition of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the per-O-benzylated methyl α-D-glucopyranoside.
Protocol 2: Debenzylation by Catalytic Hydrogenation
This protocol details the removal of benzyl ethers from a protected carbohydrate using hydrogen gas and a palladium catalyst.
Materials:
-
Benzylated carbohydrate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or other suitable solvent
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure: [6]
-
Dissolve the benzylated carbohydrate (1.0 equivalent) in ethanol (10 mL/mmol) in a reaction flask.
-
Carefully add 10% Pd/C (10 mol%).
-
Degas the mixture by applying a vacuum and backfilling with hydrogen gas. Repeat this process twice.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected carbohydrate.
Protocol 3: Debenzylation by Catalytic Transfer Hydrogenation
This protocol provides an alternative to using hydrogen gas, employing a hydrogen donor for the hydrogenolysis.
Materials:
-
Benzylated carbohydrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Triethylsilane (Et₃SiH)[10]
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure: [10]
-
Dissolve the benzylated carbohydrate (1.0 equivalent) in methanol.
-
Add 10% Pd/C to the solution.
-
Add triethylsilane to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 4: Oxidative Cleavage of Benzyl Ethers using DDQ
This protocol is useful for substrates containing functional groups that are sensitive to hydrogenolysis conditions, such as azides.[11]
Materials:
-
Benzylated carbohydrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure: [8]
-
Dissolve the benzylated carbohydrate (1.0 equivalent) in a mixture of CH₂Cl₂/H₂O (e.g., 17:1 v/v) to a concentration of approximately 0.03 M.
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (2.3 equivalents) to the stirred solution.
-
After 30 minutes, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for the required time (monitored by TLC, typically 1.5-5 hours).
-
Dilute the reaction mixture with CH₂Cl₂ and quench with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Benzylation of Carbohydrate Derivatives
| Substrate | Benzylating Agent | Base | Solvent | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | Benzyl bromide | NaH | DMF | High | [9] |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylideneglucofuranose | Benzyl bromide | KOH | - | 92 |
Table 2: Debenzylation of Benzyl Ethers via Catalytic Hydrogenation
| Substrate | Catalyst | Hydrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| Per-O-benzylated glucoside | 10% Pd/C | H₂ (balloon) | EtOH | 4-12 | High | [6] |
| Benzyl ether derivative | 10% Pd/C | Triethylsilane | MeOH | - | High | [10] |
| O-benzyl carbohydrate | 10% Pd/C | Formic acid | - | - | High | [2] |
| O-benzyl carbohydrate | Pd/C | 2-Propanol | - | - | High | [12] |
Table 3: Oxidative Debenzylation of Benzyl Ethers with DDQ
| Substrate | DDQ (equiv.) | Time (h) | Product Yield (%) | Reference |
| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | 1.5 | 78 (mono-ol), 14 (diol) | [8] |
| S-Phenyl 2,4-di-O-benzyl-α-L-thiorhamnopyranoside | 2.3 | 5 | 35 | [8] |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1.2 | 12 | 82 | [13] |
Visualizations
Orthogonal Protection and Deprotection Strategy
The following workflow illustrates an orthogonal protection strategy employing a temporary trityl (Tr) group and a more permanent benzyl (Bn) group, a common tactic in oligosaccharide synthesis.[14]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 4. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 11. Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. orgsyn.org [orgsyn.org]
- 14. benchchem.com [benchchem.com]
Benzyl Ethyl Ether: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzyl ethyl ether as a solvent in organic reactions. This compound, a colorless oily liquid with a characteristic fruity aroma, offers a unique combination of properties that make it a viable alternative to more common ether solvents in specific synthetic applications.
Properties of this compound
This compound possesses a higher boiling point and lower volatility compared to diethyl ether and tetrahydrofuran (THF), which can be advantageous for reactions requiring elevated temperatures and for easier handling. Its physical and chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point | 186-189 °C (at 760 mmHg) | [2][3] |
| 87-88 °C (at 30 mmHg) | [1][4] | |
| Density | 0.949 g/cm³ at 20 °C | [2][3] |
| Refractive Index (n_D²⁰) | 1.4955 | [2][3] |
| Solubility | Insoluble in water; miscible with alcohol and ether. | [1][2] |
| Flash Point | 61.67 °C (143.00 °F) | [4] |
| Vapor Pressure | 0.925 mmHg at 25 °C | [4] |
Applications in Organic Synthesis
Due to its higher boiling point and relative inertness under certain conditions, this compound can be a suitable solvent for a variety of organic transformations. While less common than other ethers, its use has been documented in specific contexts.
Williamson Ether Synthesis
This compound can be synthesized via the Williamson ether synthesis, a reaction that itself often employs an ether as a solvent. This reaction demonstrates the stability of the ether under basic conditions.
Logical Workflow for Williamson Ether Synthesis of this compound:
References
Application Notes and Protocols for the Williamson Ether Synthesis of Unsymmetrical Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an alkylating agent.[1][3] This application note provides detailed protocols for the synthesis of unsymmetrical ethers, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.
The synthesis of unsymmetrical ethers offers two potential disconnection pathways for the target molecule. The judicious selection of reactants is paramount to the success of the reaction, as the SN2 mechanism is sensitive to steric hindrance.[1][4] Consequently, the alkylating agent should ideally be a primary alkyl halide to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[2][5] The alkoxide or phenoxide, on the other hand, can be primary, secondary, or even tertiary.[6]
This document outlines detailed experimental procedures for the synthesis of various unsymmetrical ethers, including an active pharmaceutical ingredient (phenacetin), a fragrance component, and a cyclic ether. It also explores the use of phase-transfer catalysis to enhance reaction efficiency.
General Reaction Scheme
The general transformation for the Williamson ether synthesis is as follows:
Where:
-
R-O⁻ : An alkoxide or phenoxide.
-
R'-X : A primary alkyl halide or an alkyl sulfonate (e.g., tosylate, mesylate).[1][5]
-
R-O-R' : The unsymmetrical ether product.
-
X⁻ : The leaving group (e.g., Cl⁻, Br⁻, I⁻).
Experimental Protocols
Protocol 1: Synthesis of Phenacetin from Acetaminophen
This protocol details the synthesis of phenacetin, an analgesic and antipyretic, from the readily available starting material acetaminophen. This reaction exemplifies the etherification of a phenol.[7][8]
Reaction:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Acetaminophen | 151.16 | 500 mg | 3.31 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 665 mg | 4.81 | 1.45 |
| Ethyl Iodide | 155.97 | 0.64 mL (1.24 g) | 7.95 | 2.4 |
| 2-Butanone (MEK) | 72.11 | 7 mL | - | - |
Procedure:
-
To a 25 mL round-bottom flask, add acetaminophen (500 mg), potassium carbonate (665 mg), and 2-butanone (7 mL).[7]
-
Add a magnetic stir bar to the flask.
-
Using a syringe, add ethyl iodide (0.64 mL) to the reaction mixture.[7]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1 hour.[7]
-
After cooling to room temperature, the reaction mixture is worked up by extraction.
-
The crude product is then purified by recrystallization from a minimal amount of hot ethanol.[9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reaction Time | 1 hour | [7][8] |
| Reaction Temperature | Reflux (approx. 80 °C) | [7] |
| Yield | ~36.6% (reported) | [10] |
| Melting Point | 133-136 °C (literature) | [9] |
Experimental Workflow:
Caption: Workflow for the synthesis of phenacetin.
Protocol 2: Phase-Transfer Catalyzed Synthesis of 4-Ethylanisole
This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide. The PTC, typically a quaternary ammonium salt, transports the phenoxide anion into the organic phase.[11][12]
Reaction:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Ethylphenol | 122.16 | 150 mg | 1.23 | 1.0 |
| 25% Sodium Hydroxide (aq) | 40.00 | - | 1.59 | 1.3 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 45 mg | 0.14 | 0.11 |
| Methyl Iodide | 141.94 | - | 2.61 | 2.12 |
Procedure:
-
In a 5 mL conical vial, combine 4-ethylphenol (150 mg) and 25% aqueous sodium hydroxide. Heat gently with stirring until a clear solution is formed.[11]
-
Add tetrabutylammonium bromide (45 mg) to the solution.[11]
-
Attach a reflux condenser and add methyl iodide through the top of the condenser.[11]
-
Reflux the mixture gently for 1 hour, ensuring the volatile methyl iodide does not escape.[11]
-
After cooling, the product is isolated by extraction with diethyl ether.
-
The combined organic layers are washed, dried, and the solvent is evaporated.
-
The crude product can be further purified by column chromatography.[11]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reaction Time | 1 hour | [11] |
| Reaction Temperature | Gentle Reflux | [11] |
| Catalyst | Tetrabutylammonium Bromide | [11] |
Experimental Workflow:
Caption: Workflow for PTC-mediated ether synthesis.
Protocol 3: Intramolecular Williamson Ether Synthesis for the Preparation of 3,3-Dimethyltetrahydrofuran
The intramolecular Williamson ether synthesis is a powerful method for the construction of cyclic ethers.[13] This protocol describes a two-step synthesis of 3,3-dimethyltetrahydrofuran starting from 1,4-dichloro-2,2-dimethylbutane.
Reaction Sequence:
-
Hydrolysis: 1,4-Dichloro-2,2-dimethylbutane → 2,2-Dimethylbutane-1,4-diol
-
Cyclization: 2,2-Dimethylbutane-1,4-diol → 3,3-Dimethyltetrahydrofuran
Step 1: Hydrolysis
Materials and Reagents:
| Reagent/Material | Amount |
| 1,4-Dichloro-2,2-dimethylbutane | 1 eq. |
| Sodium Bicarbonate (aq, sat.) | - |
| Diethyl Ether or Dichloromethane | - |
| Anhydrous Magnesium Sulfate | - |
Procedure:
-
The hydrolysis of 1,4-dichloro-2,2-dimethylbutane to 2,2-dimethylbutane-1,4-diol is carried out under appropriate conditions (details would be specific to the chosen literature procedure).
-
The reaction mixture is worked up by extraction with diethyl ether or dichloromethane.[13]
-
The combined organic extracts are washed, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude diol.[13]
Step 2: Acid-Catalyzed Cyclization
Materials and Reagents:
| Reagent/Material | Amount |
| 2,2-Dimethylbutane-1,4-diol | 1 eq. |
| Toluene | - |
| Sulfuric Acid (conc.) or p-TsOH | 0.1 eq. (catalytic) |
| Sodium Bicarbonate (aq, sat.) | - |
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the diol in toluene.[13]
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq.).[13]
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-8 hours).[13]
-
Cool the reaction and quench by washing with saturated sodium bicarbonate solution.
-
The organic layer is washed with water and brine, then dried, and the solvent is removed to yield the crude cyclic ether, which can be purified by distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reaction Time (Cyclization) | 4-8 hours | [13] |
| Reaction Temperature | Reflux (Toluene) | [13] |
| Catalyst | H₂SO₄ or p-TsOH | [13] |
Logical Relationship Diagram:
Caption: Two-step synthesis of a cyclic ether.
Troubleshooting and Side Reactions
The primary side reaction in the Williamson ether synthesis is E2 elimination, which is favored by:
-
Sterically hindered alkyl halides: Secondary and especially tertiary alkyl halides will predominantly yield alkenes.[1][2]
-
Bulky alkoxides: While the alkoxide can be bulky, a combination of a bulky alkoxide and a hindered alkyl halide will strongly favor elimination.
-
High temperatures: Higher reaction temperatures can favor the elimination pathway.
To minimize side reactions, it is crucial to use a primary alkyl halide whenever possible. If both possible synthetic routes involve a secondary or tertiary halide, the reaction may not be suitable, or conditions must be carefully optimized (e.g., lower temperature, less sterically demanding base).
Conclusion
The Williamson ether synthesis is a robust and adaptable method for preparing unsymmetrical ethers. By carefully selecting the appropriate starting materials—prioritizing a primary alkyl halide—and optimizing reaction conditions, researchers can achieve high yields of the desired ether products. The use of phase-transfer catalysis can further enhance the scope and efficiency of this valuable transformation. The detailed protocols provided herein serve as a practical guide for the successful implementation of the Williamson ether synthesis in a research and development setting.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. Synthesis Preparation of Phenacetin from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Deprotection of Benzyl Ethers Under Neutral Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl ethers are one of the most widely utilized protecting groups for hydroxyl functionalities in organic synthesis due to their ease of installation and general stability under a wide range of acidic and basic conditions.[1] However, their removal often requires harsh reductive conditions, such as catalytic hydrogenolysis with high-pressure hydrogen gas, or strongly acidic reagents, which can be incompatible with sensitive functional groups present in complex molecules.[2] This document provides detailed application notes and protocols for the deprotection of benzyl ethers under neutral or near-neutral conditions, offering milder alternatives for the synthesis of advanced intermediates and active pharmaceutical ingredients.
Three key methods will be discussed:
-
Catalytic Transfer Hydrogenolysis: A versatile and mild reductive method that avoids the use of gaseous hydrogen.
-
Visible-Light-Mediated Oxidative Deprotection: A modern photochemical method with excellent functional group tolerance.
-
Ozonolysis: A mild oxidative cleavage method, particularly useful in carbohydrate chemistry.
Catalytic Transfer Hydrogenolysis
Catalytic transfer hydrogenolysis is a powerful and operationally simple method for the deprotection of benzyl ethers.[3] It utilizes a hydrogen donor in the presence of a palladium catalyst to effect the cleavage of the benzyl C-O bond, yielding the free alcohol and toluene.[4] This method obviates the need for specialized high-pressure hydrogenation equipment.
A variety of hydrogen donors can be employed, each with its own advantages in terms of reactivity and selectivity. Common donors include triethylsilane (Et₃SiH), formic acid (HCOOH), and 1,4-cyclohexadiene.[3][5]
Experimental Protocols
Protocol 1.1: Deprotection using Triethylsilane and Pd/C
This protocol is highly efficient for the deprotection of benzyl ethers and benzylidene acetals under neutral conditions.[6]
-
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
-
Procedure:
-
Dissolve the benzyl-protected compound in methanol (approx. 0.2 M).
-
To this solution, add 10% Pd/C (10-20 wt% of the substrate).
-
Add triethylsilane (2.0-3.0 equivalents per benzyl group) to the stirred suspension. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reactions are often complete within 10-60 minutes.[1]
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
-
Protocol 1.2: Deprotection using Formic Acid and Pd/C
This method is particularly effective for carbohydrate derivatives.[3]
-
Materials:
-
Benzyl-protected carbohydrate
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
-
-
Procedure:
-
Suspend the benzyl-protected substrate and 10% Pd/C (typically a 1:1 weight ratio with the substrate) in methanol.
-
Add formic acid (several equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the mixture through Celite® to remove the catalyst.
-
Evaporate the solvent and co-evaporate with toluene to remove residual formic acid.
-
Purify the residue as required.
-
Data Presentation
| Substrate Type | Hydrogen Donor | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzyl-protected carbohydrate | Et₃SiH (3 equiv) | 10% Pd/C | CH₃OH | 30 min | 87 | [6] |
| Benzyl ether of p-cresol | HCOOH | 10% Pd/C | Not specified | Fast | High | [3] |
| Benzyl-protected oligosaccharide | H₂ (in situ from Et₃SiH) | 5% Pd/C | THF:tBuOH:PBS | Not specified | >73 | [7] |
| 4-Benzyloxybenzaldehyde | Et₃SiH | Pd/C | MeOH | < 10 min | High | [1] |
Experimental Workflow
Caption: Workflow for Catalytic Transfer Hydrogenolysis.
Visible-Light-Mediated Oxidative Deprotection with DDQ
A modern and highly chemoselective method for benzyl ether cleavage involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation. This method is exceptionally mild and tolerates a wide array of sensitive functional groups that are incompatible with reductive methods, such as azides, alkenes, and alkynes.[5] The reaction can be performed with either stoichiometric or catalytic amounts of DDQ.
Experimental Protocols
Protocol 2.1: Stoichiometric DDQ Conditions
-
Materials:
-
Benzyl-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O) or Phosphate-buffered saline (PBS, pH 7.4)
-
Green LED lamp (525 nm)
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in CH₂Cl₂ (to a concentration of approx. 0.05 M).
-
Add DDQ (1.2-1.5 equivalents per benzyl group).
-
Add a small amount of water or PBS buffer (e.g., 50 µL per 5 mL of CH₂Cl₂).
-
Irradiate the stirred mixture with a green LED lamp at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to 12 hours.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with saturated NaHCO₃, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2.2: Catalytic DDQ Conditions
This protocol minimizes the amount of quinone reagent and simplifies purification.
-
Materials:
-
Benzyl-protected substrate
-
DDQ (25 mol%)
-
tert-Butyl nitrite (TBN, 2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Green LED lamp (525 nm)
-
-
Procedure:
-
Dissolve the benzyl-protected substrate in CH₂Cl₂ (approx. 0.02 M).
-
Add DDQ (0.25 equivalents).
-
Add TBN (2.0 equivalents).
-
Add water (50 µL per 5 mL of CH₂Cl₂).
-
Irradiate the stirred mixture with a green LED lamp at room temperature under an air atmosphere.
-
Monitor the reaction by TLC.
-
Work-up and purify as described in Protocol 2.1.
-
Data Presentation
| Substrate Features | Protocol | Time (h) | Yield (%) | Reference |
| Acetyl, Isopropylidine protected | Stoichiometric DDQ | < 4 | 84-96 | |
| Acetyl, Isopropylidine protected | Catalytic DDQ | < 4 | 84-96 | |
| Thioether present | Stoichiometric DDQ | 2.5 | 92 | |
| Thioether present | Catalytic DDQ | 3 | 89 | |
| Azide group present | Stoichiometric DDQ | 2.5 | 91 | |
| Allyl carbonate present | Stoichiometric DDQ | 2 | 87 |
Experimental Workflow
Caption: Workflow for Visible-Light-Mediated Debenzylation.
Ozonolysis
Ozonolysis provides a mild oxidative method for the deprotection of benzyl ethers, which is particularly advantageous in carbohydrate chemistry as it does not affect glycosidic linkages or acetals. The reaction proceeds in two stages: initial oxidation by ozone to form a benzoate ester intermediate, followed by saponification.
Experimental Protocol
Protocol 3.1: Ozonolytic Cleavage of Benzyl Ethers
-
Materials:
-
Benzyl-protected substrate
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Ozone generator
-
Sodium methoxide (NaOMe) solution in methanol
-
Nitrogen or Argon gas
-
Dry ice/acetone bath
-
-
Procedure: Part A: Ozonolysis
-
Dissolve the benzyl-protected substrate in a suitable solvent like dichloromethane or ethyl acetate and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction can be monitored by TLC for the disappearance of the starting material. A blue color in the solution indicates an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone until the blue color disappears. Part B: Deacylation
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude residue (containing the benzoate ester) in methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol) and stir at room temperature.
-
Monitor the saponification by TLC until the benzoate intermediate is fully consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter off the resin and concentrate the filtrate.
-
Purify the product by column chromatography.
-
Data Presentation
| Substrate | Product | Yield (%) | Reference |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Methyl α-D-glucopyranoside | High | |
| 1,2,3,4-Tetra-O-benzyl-D-glucopyranose | D-Glucose | High |
Reaction Pathway
Caption: Ozonolysis Deprotection Pathway.
Conclusion
The deprotection of benzyl ethers under neutral conditions offers significant advantages for the synthesis of complex and sensitive molecules. Catalytic transfer hydrogenolysis provides a safe and efficient reductive route, while visible-light-mediated oxidation with DDQ offers exceptional functional group tolerance. Ozonolysis presents a valuable oxidative alternative, especially in the field of carbohydrate chemistry. The choice of method will depend on the specific substrate and the other functional groups present in the molecule. The protocols and data provided in this document serve as a guide for researchers to select and implement the most suitable deprotection strategy for their synthetic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Selective Protection of Diols with Benzylidene Acetals
Abstract
In the realm of multi-step organic synthesis, particularly in carbohydrate chemistry and natural product synthesis, the selective protection of hydroxyl groups is a cornerstone of strategic molecular design. Diols, containing two hydroxyl groups, present a unique challenge and opportunity for selective manipulation. Benzylidene acetals are among the most robust and widely used protecting groups for 1,2- and 1,3-diols due to their ease of formation, general stability under a variety of reaction conditions, and the multiple methods available for their cleavage.[1][2][3] This document provides a detailed overview of the application of benzylidene acetals for the selective protection of diols, including reaction mechanisms, experimental protocols, and comparative data.
Introduction to Diol Protection with Benzylidene Acetals
Protecting groups are essential tools in organic synthesis, enabling chemists to mask a reactive functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. For polyhydroxy compounds like carbohydrates, selective protection is critical.[4] Benzylidene acetals are cyclic acetals formed from the reaction of a diol with benzaldehyde or its derivatives.[5] They are particularly useful for the simultaneous protection of 1,2- and 1,3-diols, forming five- or six-membered rings, respectively.[3][4] The formation of a six-membered ring with 1,3-diols is often thermodynamically favored.[6][7] These acetals are stable to basic, nucleophilic, and many oxidative and reductive conditions, but can be cleaved under acidic conditions or by hydrogenolysis.[1][3]
Mechanism of Benzylidene Acetal Formation
The formation of a benzylidene acetal is an acid-catalyzed process involving the reaction of a diol with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal. The reaction is an equilibrium process, and the removal of water is typically required to drive it to completion.[8]
The general mechanism proceeds as follows:
-
Protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst activates the carbonyl group towards nucleophilic attack.
-
One of the hydroxyl groups of the diol attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion.
-
The second hydroxyl group of the diol attacks the carbocation in an intramolecular fashion, leading to the formation of the cyclic protonated acetal.
-
Deprotonation of the cyclic acetal regenerates the acid catalyst and yields the final benzylidene acetal product.
Caption: Acid-catalyzed formation of a benzylidene acetal.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside
This protocol describes the selective protection of the 4- and 6-hydroxyl groups of methyl α-D-glucopyranoside.[9][10]
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or 10-camphorsulfonic acid (CSA)[4]
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF (or acetonitrile), add benzaldehyde dimethyl acetal (1.2 eq).[4]
-
Add a catalytic amount of p-TsOH·H₂O (0.1 eq).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[4]
-
Once the starting material is consumed, quench the reaction by adding triethylamine (0.2 eq) to neutralize the acid catalyst.[4]
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white solid.
Protocol 2: Deprotection of a Benzylidene Acetal
Method A: Acidic Hydrolysis
-
Dissolve the benzylidene-protected compound in a suitable solvent mixture, such as methanol/water or THF/water.
-
Add a catalytic amount of a strong acid, such as aqueous sulfuric acid or hydrochloric acid.[11]
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Method B: Catalytic Hydrogenation
This method is useful when other acid-sensitive groups are present in the molecule.[1][12]
-
Dissolve the benzylidene-protected compound in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Alternatively, catalytic transfer hydrogenation can be performed using triethylsilane as the hydrogen source in the presence of 10% Pd/C in methanol at room temperature.[1][12]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diol.
-
Purify by column chromatography if necessary.
Data Presentation
Table 1: Conditions for Benzylidene Acetal Formation
| Catalyst | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| p-TsOH·H₂O | Benzaldehyde dimethyl acetal | DMF | 80 °C | 2 h | 63 | |
| Cu(OTf)₂ | Benzaldehyde dimethyl acetal | Acetonitrile | Room Temp. | < 1 h | High | [4] |
| Dowex 50WX8 | Benzaldehyde | Dichloromethane | Room Temp. | Variable | Very Good | [13] |
| CSA or p-TsOH | Benzaldehyde dimethyl acetal | DMF/Acetonitrile | Room Temp. | Several hours | Good | [4] |
Table 2: Conditions for Benzylidene Acetal Cleavage
| Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Sodium hydrogen sulfate monohydrate | Methanol | 23-26 °C, 1 h | Variable | [11] |
| Triethylsilane, 10% Pd/C | Methanol | Room Temp. | Excellent | [1][12] |
| Tin(II) chloride | Dichloromethane | Room Temp. | 91 | [14] |
| Erbium(III) triflate | Acetonitrile | Room Temp. | 55-95 | [15][16][17] |
| H₂ / Pd-C | Methanol/Ethanol | Room Temp., H₂ atm | High | [11] |
| SnCl₄, H₂O | Dichloromethane | Room Temp., 10 min | Quantitative | [18] |
| 1,4-Dithiothreitol, CSA | Acetonitrile | 60 °C | 78-98 | [19] |
Workflows and Logical Relationships
General Synthetic Workflow
The following diagram illustrates a typical synthetic sequence involving the protection of a diol, a subsequent chemical modification, and the final deprotection step.
Caption: A generalized workflow for synthesis using diol protection.
Regioselectivity of Benzylidene Acetal Formation
Benzylidene acetals preferentially form six-membered rings with 1,3-diols over five-membered rings with 1,2-diols due to thermodynamic stability.
Caption: Thermodynamic preference for 1,3-diol protection.
Conclusion
The selective protection of diols using benzylidene acetals is a powerful and versatile strategy in modern organic synthesis. The ease of formation, stability to a wide range of reagents, and multiple options for selective cleavage make them an invaluable tool for chemists.[2] The protocols and data presented herein provide a comprehensive guide for the effective application of this protecting group in complex synthetic endeavors, particularly in the fields of carbohydrate chemistry and drug development. The ability to regioselectively protect diols opens up avenues for the synthesis of complex molecules with high precision and efficiency.
References
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside | Semantic Scholar [semanticscholar.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of Benzyl Ethers in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The benzyl ether functional group is a cornerstone in the synthetic chemist's toolbox, particularly within the intricate multi-step syntheses required for pharmaceutical development. Its widespread use stems from its role as a robust and reliable protecting group for hydroxyl moieties. The stability of the benzyl ether under a variety of reaction conditions, coupled with the multiple methods available for its selective removal, makes it an invaluable tool for the synthesis of complex pharmaceutical intermediates.
These application notes provide an overview of the utility of benzyl ethers, detailing common protocols for their installation and cleavage, and present a case study in the synthesis of a key pharmaceutical agent.
Application Note 1: The Benzyl Ether as a Hydroxyl Protecting Group
The benzyl group (Bn), introduced to a hydroxyl function to form a benzyl ether, offers a significant advantage in multi-step synthesis due to its stability across a broad spectrum of chemical conditions. This stability allows for chemical transformations on other parts of a molecule without affecting the protected alcohol. The benzyl ether is generally stable to acidic and basic conditions, as well as to many oxidizing and reducing agents.[1][2]
A key feature of the benzyl protecting group is its orthogonality to other protecting groups. For instance, a benzyl ether can be selectively cleaved under conditions that would leave silyl ethers or acetals intact, and vice-versa.[3] This orthogonality is crucial for the regioselective modification of polyhydroxylated compounds, which are common structural motifs in many pharmaceutical agents.
Table 1: Stability of Benzyl Ethers under Various Reaction Conditions
| Reagent/Condition | Stability of Benzyl Ether | Reference(s) |
| Strong Bases (e.g., NaOH, NaH) | Stable | [4] |
| Mild to Moderate Acids (e.g., TFA, HCl) | Generally Stable | [1] |
| Grignard Reagents | Stable | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | Stable | [1] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cleaved | [4][5] |
| Strong Oxidizing Agents (e.g., DDQ, O₃) | Cleaved | [4] |
| Fluoride Reagents (e.g., TBAF) | Stable | [3] |
Experimental Protocols
The Williamson ether synthesis is a common and efficient method for the formation of benzyl ethers.[4] The protocol involves the deprotonation of the alcohol with a base, followed by nucleophilic substitution with a benzyl halide.
Materials:
-
Alcohol-containing substrate
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Sodium Hydride (NaH), Potassium Hydroxide (KOH))
-
Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., 1.1 equivalents of NaH) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require heating depending on the reactivity of the substrate.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Examples of Benzyl Ether Formation
| Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1-Decanol | KOH | None | 5.5 h | 93 | [6] |
| Benzyl Alcohol | KOH | None | 4.5 h | 96 | [6] |
| Cholesterol | KOH | None | 16 h | 86 | [6] |
Catalytic hydrogenolysis is the most common and one of the mildest methods for the cleavage of benzyl ethers.[4][5]
Materials:
-
Benzyl ether substrate
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Hydrogen source (e.g., Hydrogen gas (H₂), Ammonium formate)
Procedure:
-
Dissolve the benzyl ether substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
If using hydrogen gas, flush the flask with hydrogen and maintain a positive pressure (e.g., using a balloon) or use a hydrogenation apparatus. If using a hydrogen donor like ammonium formate, add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, often wetted with solvent during filtration.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Further purification can be performed if necessary.
Table 3: Examples of Benzyl Ether Deprotection
| Substrate | Catalyst | Hydrogen Source | Solvent | Yield (%) | Reference |
| Various O-benzyl protected carbohydrates | Pd/C | H₂ | Various | High | [2] |
| Benzyl ether of a complex intermediate | Pd/C | H₂ | Methanol | Quantitative | [5] |
Application Note 2: Benzyl Protecting Groups in the Synthesis of Valsartan
Valsartan is an angiotensin II receptor blocker used to treat high blood pressure. The synthesis of Valsartan often involves the use of a benzyl group to protect the carboxylic acid of L-valine as a benzyl ester. While this is a benzyl ester and not a benzyl ether, it effectively illustrates the strategic use of the benzyl group as a protecting moiety in the synthesis of a blockbuster drug. The benzyl ester protects the carboxylic acid from unwanted reactions during the key carbon-carbon bond-forming steps.[7][8]
The final step in many synthetic routes to Valsartan is the removal of this benzyl protecting group, typically via catalytic hydrogenolysis, to reveal the free carboxylic acid of the final active pharmaceutical ingredient.[9]
Below is a simplified workflow illustrating the key steps in a common synthetic route to Valsartan where a benzyl ester of L-valine is a key intermediate.
Caption: A simplified workflow for the synthesis of Valsartan highlighting the use of a benzyl-protected intermediate.
Diagrams
Caption: General workflow for the protection and deprotection of alcohols using a benzyl group.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ias.ac.in [ias.ac.in]
- 7. CN103539752A - Synthesis method of valsartan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: HPLC Method for Monitoring Williamson Ether Synthesis of Benzyl Ethyl Ether
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of the Williamson ether synthesis of benzyl ethyl ether from benzyl alcohol and an ethylating agent (e.g., ethyl iodide). This method allows for the simultaneous quantification of the starting material, benzyl alcohol, and the product, this compound, providing researchers and drug development professionals with a reliable tool for reaction optimization and kinetic studies. The protocol outlines the chromatographic conditions, sample preparation, and data analysis procedures.
Introduction
The Williamson ether synthesis is a fundamental and widely used reaction in organic chemistry for the preparation of ethers.[1][2][3] In the synthesis of this compound, benzyl alcohol is typically deprotonated by a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent. Monitoring the consumption of the starting material and the formation of the product is crucial for determining reaction completion, optimizing reaction conditions (e.g., temperature, catalyst, reaction time), and studying the reaction kinetics. High-performance liquid chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note provides a detailed protocol for an RP-HPLC method capable of separating and quantifying benzyl alcohol and this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A Newcrom R1 column is also a suitable alternative.[5]
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Benzyl alcohol (reactant), this compound (product standard), and a suitable acid for mobile phase modification (e.g., phosphoric acid or formic acid).[5][6]
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
A summary of the HPLC parameters is provided in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 900 µL) of mobile phase A (water with 0.1% phosphoric acid). This will stop the reaction and prepare the sample for analysis.
-
Dilution: Perform further serial dilutions as necessary to bring the concentration of the analytes within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Calibration Standards
-
Prepare individual stock solutions of benzyl alcohol and this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the reaction samples.
Logical Workflow for Reaction Monitoring
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. jpionline.org [jpionline.org]
- 8. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzyl ethyl ether, primarily via the Williamson ether synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem: Low or No Yield of this compound
A low yield of the desired this compound is a common issue. The following workflow can help identify and resolve the root cause.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to diagnosing and resolving low product yield.
Detailed Troubleshooting Steps:
-
Verify Reactant Purity and Stoichiometry:
-
Issue: Impurities in benzyl halide, ethanol, or the base can lead to unwanted side reactions. Incorrect molar ratios can result in incomplete conversion.
-
Solution: Ensure all reactants are pure and dry. Use freshly distilled benzyl chloride or bromide. Ethanol should be anhydrous. Accurately calculate and weigh all reagents.
-
-
Evaluate Reaction Conditions:
-
Issue: Suboptimal temperature, reaction time, or inadequate mixing can negatively impact the reaction rate and yield.
-
Solution: The Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100°C for 1 to 8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Investigate Potential Side Reactions:
-
Issue: The primary competing reaction is the E2 elimination of the benzyl halide, which is favored by strong, bulky bases and high temperatures.[2]
-
Solution: To favor the desired SN2 reaction, use a less hindered, strong base like sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃).[3][4] Employ a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the ethoxide.[4]
-
-
Review Work-up and Purification Procedure:
-
Issue: The product may be lost during extraction or purification steps.
-
Solution: Ensure proper phase separation during aqueous work-up. Optimize the solvent system for column chromatography to achieve good separation of the product from unreacted starting materials and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the Williamson synthesis of this compound?
A1: The main side reaction is the base-catalyzed E2 elimination of the alkylating agent (benzyl halide).[1] This reaction competes with the desired SN2 pathway that forms the ether. The ethoxide ion, in addition to being a nucleophile, can act as a base and abstract a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of an alkene.[2]
Q2: How can I minimize the formation of the elimination byproduct?
A2: To minimize the E2 elimination side reaction, consider the following:
-
Choice of Base: Use a non-nucleophilic, yet strong base if possible, or a weaker base like potassium carbonate which has been shown to be effective.[3]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.
-
Reactant Structure: While benzyl halides are primary and favor SN2, using a less sterically hindered base can further reduce the likelihood of elimination.[5]
-
Solvent: Polar aprotic solvents like DMSO and DMF can enhance the rate of the SN2 reaction.[4]
Q3: What is the ideal solvent for this synthesis?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and have been shown to give good yields.[3][4] These solvents effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more available to participate in the SN2 reaction. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity.
Q4: Which base should I use for optimal results?
A4: The choice of base is critical. Strong bases like sodium hydride (NaH) are effective in generating the ethoxide nucleophile. However, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent have also been demonstrated to provide excellent yields of this compound, potentially with fewer elimination byproducts.[3]
Q5: Can I use a phase-transfer catalyst?
A5: Yes, a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can be beneficial, especially when dealing with reactants that have poor solubility in the reaction medium.[3][6] The catalyst helps to transport the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the benzyl halide occurs.
Data Presentation
The choice of base and solvent significantly impacts the yield of this compound. The following table summarizes the yield of this compound using different bases and solvents in the presence of tetrabutylammonium iodide (TBAI) at 50°C.[3]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | DMSO | 90 |
| 2 | Cs₂CO₃ | DMSO | 91 |
| 3 | Na₂CO₃ | DMSO | 85 |
| 4 | K₂CO₃ | DMF | 81 |
| 5 | K₂CO₃ | Acetonitrile | 64 |
| 6 | K₂CO₃ | Toluene | 62 |
| 7 | K₂CO₃ | Isopropanol | 55 |
| 8 | K₂CO₃ | 1,4-Dioxane | 41 |
Data sourced from "A mild and efficient procedure for the synthesis of ethers from various alkyl halides."[3]
Experimental Protocols
Synthesis of this compound using Potassium Carbonate and TBAI[3]
This protocol describes a mild and efficient method for the synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound from benzyl alcohol and ethyl iodide.
Materials:
-
Benzyl alcohol (1.5 mmol)
-
Ethyl iodide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Tetrabutylammonium iodide (TBAI) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred mixture of benzyl alcohol (1.5 mmol), TBAI (1.0 mmol), and K₂CO₃ (1.0 mmol) in DMSO, add ethyl iodide (1.0 mmol).
-
Heat the reaction mixture at 50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by preparative TLC (silica gel, eluent n-hexane:EtOAc = 4:1) to obtain pure this compound.
Signaling Pathways and Logical Relationships
Reaction Pathways in this compound Synthesis
The synthesis of this compound via the Williamson method involves a competition between the desired SN2 pathway and the E2 elimination side reaction.
References
Technical Support Center: Optimization of Williamson Ether Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the Williamson ether synthesis.
Troubleshooting Guide
Problem 1: Low or No Ether Product Formation
Question: My Williamson ether synthesis reaction has a very low yield or shows no product formation. What are the common causes and how can I fix this?
Answer:
Low or no product formation in a Williamson ether synthesis can be attributed to several factors, ranging from the quality of reagents to suboptimal reaction conditions. Follow this troubleshooting guide to identify and resolve the issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Ineffective Alkoxide Formation | Ensure the alcohol is completely deprotonated before adding the alkyl halide. Use a sufficiently strong base (e.g., NaH, KH) and an anhydrous polar aprotic solvent (e.g., THF, DMF).[1][2][3][4] | The reaction requires a free alkoxide to act as a nucleophile. Incomplete deprotonation reduces the concentration of the active nucleophile.[1][4] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[1][5] |
| Poor Leaving Group | Use an alkyl halide with a better leaving group (I > Br > Cl > OTs).[3] If using a less reactive alkyl halide, consider adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to facilitate a halide exchange.[6] | The SN2 reaction rate is dependent on the ability of the leaving group to depart. Iodide is an excellent leaving group. |
| Unreactive Alkyl Halide | The reaction works best with primary alkyl halides.[1][3][5] Avoid using aryl or vinyl halides as they do not undergo SN2 reactions.[3] | SN2 reactions are sensitive to steric hindrance at the electrophilic carbon. Aryl and vinyl halides are unreactive in SN2 reactions due to the sp2 hybridization of the carbon atom.[3][4] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. Typical reaction times range from 1 to 8 hours at temperatures between 50-100 °C.[1][5][6] Microwave-assisted synthesis can significantly reduce reaction times.[5][7] | The reaction may not have reached completion. Optimization of time and temperature is crucial for maximizing yield.[1][5] |
| Reagent Quality | Use fresh, anhydrous solvents and high-purity reagents. Ensure the base has not degraded. | Moisture can quench the strong base and the alkoxide. Impurities can lead to side reactions. |
Problem 2: Formation of an Alkene Byproduct (E2 Elimination)
Question: My reaction is producing a significant amount of an alkene instead of the desired ether. How can I minimize this side reaction?
Answer:
The formation of an alkene is a result of a competing E2 elimination reaction, which is favored under certain conditions. Here’s how to promote the desired SN2 pathway.
Factors Favoring E2 Elimination and Their Mitigation:
| Factor | Mitigation Strategy | Rationale |
| Sterically Hindered Alkyl Halide | Whenever possible, use a primary alkyl halide.[1][3][5][8] For synthesizing an asymmetrical ether, choose the synthetic route where the less sterically hindered group is the alkyl halide.[1][9] For example, to make isopropyl ethyl ether, use sodium isopropoxide and ethyl bromide rather than sodium ethoxide and 2-bromopropane.[1] | Secondary and tertiary alkyl halides are more prone to E2 elimination due to steric hindrance around the reaction center, which makes nucleophilic attack difficult.[1][2][3][8] |
| Sterically Bulky Base/Nucleophile | If using a bulky alkoxide (e.g., tert-butoxide), it will preferentially act as a base rather than a nucleophile.[1] If the synthesis allows, use a less hindered alkoxide. | A sterically hindered alkoxide will more readily abstract a proton from a β-carbon (acting as a base) than attack a sterically hindered electrophilic carbon (acting as a nucleophile).[1] |
| High Reaction Temperature | Lower the reaction temperature.[1] | Elimination reactions are often favored at higher temperatures compared to substitution reactions.[1][5] |
| Strongly Basic Conditions | While a strong base is needed to form the alkoxide, an excessively high concentration or a very strong, non-nucleophilic base can favor elimination. | The alkoxide is both a nucleophile and a base. Shifting the conditions to favor its nucleophilic character is key. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis? A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. An alkoxide ion (RO⁻), acting as a nucleophile, performs a backside attack on an electrophilic carbon of an alkyl halide (R'-X), displacing the halide leaving group (X⁻) in a single, concerted step to form an ether (R-O-R').[2][3][5]
Q2: What are the ideal solvents for this reaction? A2: Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide but not the alkoxide anion itself, thus increasing its nucleophilicity.[2] Commonly used solvents include acetonitrile, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide).[2][3][5] Protic solvents (e.g., ethanol, water) can reduce the reaction rate by solvating the nucleophile through hydrogen bonding.[1][5]
Q3: Which bases are typically used to generate the alkoxide? A3: Strong bases are required to deprotonate the alcohol. Sodium hydride (NaH) and potassium hydride (KH) are common choices as they react irreversibly to form the alkoxide and hydrogen gas, which bubbles out of the reaction mixture.[1][3][4] For aryl ethers, weaker bases like NaOH, KOH, or K₂CO₃ can be used.[10]
Q4: Can I synthesize diaryl ethers or alkyl aryl ethers using this method? A4: Alkyl aryl ethers can be synthesized by reacting a phenoxide with an alkyl halide.[4] However, diaryl ethers cannot be prepared via the standard Williamson synthesis because aryl halides are unreactive towards SN2 attack.[3][10] The synthesis of diaryl ethers requires alternative methods like the Ullmann condensation.[10]
Q5: What is phase-transfer catalysis and how can it help in Williamson ether synthesis? A5: Phase-transfer catalysis (PTC) is a technique used when reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile (alkoxide) from the aqueous phase to the organic phase where the alkyl halide is, allowing the reaction to proceed.[1] This is particularly useful in industrial settings and can improve reaction rates and yields.[5][10]
Experimental Protocols
General Protocol for Williamson Ether Synthesis
-
Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.
-
Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the complete formation of the alkoxide.[1]
-
Ether Formation: Slowly add the primary alkyl halide (1.0 equivalent) to the alkoxide solution via a syringe or dropping funnel.[1]
-
Heat the reaction mixture to a temperature between 50-100 °C.[1][5][6]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC). Reaction times typically range from 1 to 8 hours.[1][5][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[1]
-
Carefully quench the reaction by the slow addition of water.[1]
-
Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).[1]
-
Wash the combined organic layers with water and then with brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1]
Protocol using Phase-Transfer Catalysis (PTC)
-
Reaction Setup: In a round-bottom flask, combine the alcohol, an aqueous solution of a strong base (e.g., 50% NaOH), and an organic solvent (e.g., toluene, dichloromethane).[1]
-
Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).[1]
-
Add the alkyl halide to the biphasic mixture.
-
Stir the mixture vigorously to ensure efficient mixing of the phases and heat to the desired temperature (often reflux).[1]
-
Monitor the reaction for completion.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.
Data Summary
Table 1: Typical Reaction Conditions
| Parameter | Typical Range / Conditions | Reference(s) |
| Temperature | 50 - 100 °C | [1][5][6] |
| Reaction Time | 1 - 8 hours | [1][5][6] |
| Laboratory Yields | 50 - 95% | [1][6] |
Table 2: Influence of Substrate on Reaction Pathway
| Alkyl Halide | Alkoxide | Primary Reaction | Product(s) | Reference(s) |
| Primary (e.g., CH₃CH₂Br) | Primary, Secondary, or Tertiary | SN2 | Ether | [1][3][5] |
| Secondary (e.g., (CH₃)₂CHBr) | Primary, Secondary, or Tertiary | SN2 and E2 | Mixture of Ether and Alkene | [1][3][8] |
| Tertiary (e.g., (CH₃)₃CBr) | Primary, Secondary, or Tertiary | E2 | Alkene | [1][3][8] |
Visual Guides
Caption: The two-step mechanism of the Williamson ether synthesis.
Caption: Troubleshooting workflow for low yield in Williamson synthesis.
Caption: Factors influencing the competition between SN2 and E2 pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Benzyl Ether Deprotection
Welcome to the technical support center for benzyl ether deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of benzyl protecting groups. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to streamline your synthetic chemistry workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed hydrogenolysis for benzyl ether deprotection is slow or incomplete. What are the common causes and solutions?
Slow or incomplete hydrogenolysis is a frequent issue. Several factors can contribute to this problem:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by impurities.[1][2] Common poisons include sulfur-containing compounds (e.g., thiols, thioethers), strong amines, and some halides.[3][4]
-
Solution: Ensure all glassware is meticulously clean. Use high-purity solvents and reagents. If catalyst poisoning is suspected, purifying the substrate before the reaction can be beneficial.[3]
-
-
Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can differ significantly between batches and suppliers.[1][2] An old or improperly stored catalyst may also have reduced activity.
-
Insufficient Hydrogen Pressure: While many benzyl ether deprotections proceed smoothly at atmospheric pressure, sterically hindered substrates may require higher hydrogen pressures for efficient cleavage.[1]
-
Solution: Increase the hydrogen pressure, for example, to 50-100 psi, using appropriate hydrogenation apparatus.[1]
-
-
Inadequate Mixing/Mass Transfer: In a heterogeneous reaction like catalytic hydrogenation, efficient contact between the substrate, hydrogen, and the catalyst surface is crucial.[2]
-
Solution: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture.[2]
-
-
Solvent Choice: The solvent can significantly impact the reaction rate.
Q2: I am observing side reactions, such as the reduction of other functional groups. How can I improve selectivity?
Achieving selectivity is critical, especially in complex molecules with multiple reducible functional groups like alkenes, alkynes, or nitro groups.[2][6]
-
Use of Hydrogen Transfer Reagents: Instead of hydrogen gas, a hydrogen donor can be used in a process called catalytic transfer hydrogenation. This method is often milder and can offer better selectivity.[7][8]
-
Catalyst Poisoning for Selectivity: In some cases, controlled "poisoning" of the catalyst can enhance selectivity.
-
Alternative Deprotection Methods: If reductive conditions are not suitable for your substrate, consider alternative methods.
Q3: Can I selectively deprotect a p-methoxybenzyl (PMB) ether in the presence of a standard benzyl ether?
Yes, this is a common orthogonal protection strategy. The p-methoxybenzyl (PMB) group is more labile to oxidative cleavage due to the electron-donating methoxy group which stabilizes the carbocation intermediate.[3][7]
-
Solution: Use an oxidizing agent like DDQ or ceric ammonium nitrate (CAN). These reagents will typically cleave the PMB ether much faster than a standard benzyl ether.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete benzyl ether deprotection.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C in solvents like EtOH, MeOH, THF[8] | High yield, clean reaction.[8] | Can be slow; may affect other reducible functional groups (e.g., alkenes, alkynes).[1][8] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux[1] | Milder than H₂ gas, often faster, avoids pressurized hydrogen.[8] | May require elevated temperatures. |
| Oxidative Cleavage (DDQ) | DDQ, CH₂Cl₂, H₂O[8] | Good for substrates sensitive to reduction; highly effective for PMB ethers.[7][8] | Can cleave standard benzyl ethers, sometimes requiring photoirradiation.[7][8] |
| Ozonolysis | O₃, then NaOMe[10] | Mild conditions, compatible with sensitive functional groups like glycosidic linkages and acetals.[10] | Requires specialized equipment (ozonizer). |
| Acidic Cleavage | Strong acids (e.g., BCl₃, TFA)[4][7] | Effective when reductive methods fail. | Limited to acid-insensitive substrates.[7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.[1][2]
-
Inerting: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20 mol%).[1]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times. Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction mixture vigorously.[1][2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.[1]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Setup: To a solution of the benzyl-protected substrate (1.0 eq) in methanol, add 10% Pd/C (10 mol%).[1]
-
Reagent Addition: Add ammonium formate (5-10 equivalents) to the stirred suspension.[1]
-
Heating: Heat the reaction mixture to reflux.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Once complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[1]
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.[1]
Protocol 3: Oxidative Deprotection using DDQ
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. For less reactive benzyl ethers, photoirradiation with a long-wavelength UV lamp may be necessary.[7]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Benzyl Ether Deprotection Pathways
Caption: Overview of common benzyl ether deprotection pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Technical Support Center: Benzyl Ether Protecting Group Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability of benzyl ether protecting groups during acidic workups.
Frequently Asked Questions (FAQs)
Q1: Why is my benzyl ether cleaving during acidic workup?
Benzyl ethers, while generally robust, are susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.[1] The cleavage mechanism typically proceeds through an SN1 or SN2 pathway after protonation of the ether oxygen, which forms a good leaving group (an alcohol).[2][3][4] The formation of a stable benzylic carbocation intermediate favors the SN1 pathway.[2][3][4]
Common Causes for Cleavage:
-
Strong Acids: Use of strong, non-volatile acids like HBr, HI, or strong Lewis acids (e.g., BCl₃) in the workup can readily cleave benzyl ethers.[5][6]
-
Elevated Temperatures: Heating during the workup in the presence of acid significantly accelerates the cleavage reaction.[1]
-
Extended Reaction Times: Prolonged exposure to even moderately acidic conditions can lead to undesired debenzylation.
Q2: How can I prevent benzyl ether cleavage during an acidic workup?
The key is to use milder acidic conditions or alternative workup procedures.
-
Use of Weaker Acids: Opt for weaker organic acids like acetic acid or buffered acidic solutions (e.g., HF-pyridine, acetic acid/THF/water) which are often sufficient to neutralize basic reaction mixtures without cleaving the benzyl ether.[1][3]
-
Aqueous Washes: A standard aqueous workup often involves washing with dilute solutions of HCl or saturated aqueous NH₄Cl.[1] These are generally safe for benzyl ethers at low temperatures and with brief exposure.
-
Low-Temperature Workup: Performing the acidic wash at 0°C or below can significantly reduce the rate of cleavage.[6]
-
Quenching with a Weaker Acid: Before the aqueous workup, consider quenching the reaction with a milder acid to neutralize any strong base, followed by a standard aqueous wash.
Q3: Are there alternative protecting groups that are more stable to acidic conditions?
Yes, if your synthesis requires harsh acidic conditions, consider using a more robust protecting group for your hydroxyl function.
-
tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) Ethers: These silyl ethers are generally more stable to acidic conditions than benzyl ethers.[7]
-
Triisopropylsilyl (TIPS) Ether: This is another bulky silyl ether known for its enhanced stability towards acidic environments.[7]
-
Methyl Ethers: While the cleavage of methyl ethers can be challenging, they are very stable to a wide range of acidic conditions.[7]
Conversely, if you require a group that can be removed under specific, non-acidic conditions, you might consider:
-
p-Methoxybenzyl (PMB) Ether: This group can be cleaved oxidatively with reagents like DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) or CAN (Ceric Ammonium Nitrate), often in the presence of benzyl ethers.[5][8]
Troubleshooting Guide: Unwanted Debenzylation During Workup
This guide will help you troubleshoot and resolve issues of benzyl ether cleavage during your reaction workup.
Problem: Significant cleavage of the benzyl ether is observed after acidic workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unintended benzyl ether cleavage.
Data Presentation
Table 1: Comparison of Acidic Reagents for Workup
| Reagent | Concentration | Benzyl Ether Stability | Notes |
| Hydrochloric Acid (HCl) | Concentrated | Low | Prone to causing cleavage, especially when heated. |
| 1M or dilute | Moderate to High | Generally safe for short durations at low temperatures. | |
| Ammonium Chloride (NH₄Cl) | Saturated Aqueous | High | A mild acid source, excellent for quenching organometallics.[1] |
| Acetic Acid (AcOH) | Dilute Aqueous | High | A weak organic acid, generally compatible with benzyl ethers.[1] |
| Trifluoroacetic Acid (TFA) | Neat or Concentrated | Low | A strong acid that can readily cleave benzyl ethers.[1] |
| **Lewis Acids (e.g., BCl₃, BF₃·OEt₂) ** | Varies | Very Low | Strong Lewis acids are often used for intentional benzyl ether cleavage.[6][9] |
Table 2: Acid Stability of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Relative Acid Stability |
| Benzyl | Bn | H₂, Pd/C; Strong Acid | Moderate |
| p-Methoxybenzyl | PMB | DDQ, CAN, Strong Acid | Low to Moderate |
| tert-Butyldimethylsilyl | TBDMS | F⁻, Acid | High |
| tert-Butyldiphenylsilyl | TBDPS | F⁻, Acid | Very High |
| Triisopropylsilyl | TIPS | F⁻, Acid | Very High |
| Tetrahydropyranyl | THP | Acid | Very Low |
Experimental Protocols
Protocol 1: Mild Acidic Workup Using Saturated Aqueous NH₄Cl
This protocol is suitable for quenching reactions containing organometallic reagents or other strong bases where a benzyl ether needs to be preserved.
Reagents:
-
Reaction mixture in an organic solvent (e.g., THF, diethyl ether, dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the saturated aqueous NH₄Cl solution dropwise with vigorous stirring to quench the reaction. Monitor for any gas evolution or temperature changes.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Workup with Dilute Acetic Acid
This protocol is useful for neutralizing basic reaction mixtures under mild acidic conditions.
Reagents:
-
Reaction mixture in an organic solvent
-
10% aqueous acetic acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction
Procedure:
-
Cool the reaction mixture to 0°C.
-
Slowly add the 10% aqueous acetic acid solution until the mixture is slightly acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
Signaling Pathways and Logical Relationships
Caption: Decision pathway for selecting an appropriate acidic workup.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Purification of Crude Benzyl Ethyl Ether by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzyl ethyl ether using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for purifying this compound is silica gel.[1][2] Alumina can also be used, and the choice between acidic, neutral, or basic alumina depends on the stability of other functional groups in the crude mixture.[3]
Q2: How do I choose an appropriate solvent system (mobile phase) for the separation?
A2: An ideal solvent system should provide a good separation of this compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.3 for the this compound.[2] A common starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as ethyl acetate.[2][4] The polarity can be gradually increased by increasing the proportion of ethyl acetate until the desired separation is achieved.
Q3: My crude product is not dissolving in the hexane/ethyl acetate solvent system. What should I do?
A3: If your crude mixture is insoluble in the chosen eluent, you can try alternative solvent systems like dichloromethane/hexane or acetone/hexane.[5] Another technique is "dry loading".[3] To do this, dissolve your crude product in a suitable solvent that fully dissolves it, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder containing your adsorbed product can then be carefully added to the top of your packed column.[3][6]
Q4: I am observing streaking or tailing of my compound spot on the TLC plate. How will this affect my column and how can I fix it?
A4: Streaking on a TLC plate often indicates that the sample is too concentrated or is interacting strongly with the stationary phase.[3] This can lead to poor separation and broad elution bands during column chromatography. To resolve this, try diluting your sample before spotting it on the TLC plate. If the issue persists, adding a small amount (1-3%) of a modifier like triethylamine to your eluent can help to neutralize active sites on the silica gel, which may be causing the strong interaction.[3]
Q5: My this compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
A5: While this compound itself is relatively stable, some benzyl ethers can be sensitive to the acidic nature of standard silica gel, especially if other acid-labile functional groups are present in the molecule.[3] To prevent decomposition, you can use deactivated silica gel. This is prepared by making a slurry of the silica gel in your chosen solvent system containing 1-2% triethylamine.[3] Flushing the column with this basic solvent mixture before loading your compound can also help. Alternatively, switching to a neutral stationary phase like neutral alumina is a good option for acid-sensitive compounds.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate solvent system (eluent too polar or not polar enough). | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for this compound.[2] |
| Column was packed improperly (air bubbles, cracks). | Repack the column carefully, ensuring a homogenous and bubble-free slurry. | |
| Overloading the column with crude product. | Use an appropriate amount of silica gel relative to your sample. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude material by weight.[1] | |
| Compound Elutes Too Quickly | The solvent system is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound Elutes Too Slowly or Not at All | The solvent system is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). This can be done in a stepwise or gradient fashion.[3] |
| The compound may have degraded on the column. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using deactivated silica or neutral alumina.[5] | |
| Low Recovery of Product | The compound is still on the column. | After the main fractions have been collected, flush the column with a highly polar solvent (e.g., pure ethyl acetate or a mixture of dichloromethane and methanol) to elute any remaining product.[3] |
| The collected fractions are too dilute to detect the product. | Combine and concentrate the fractions where you expect your product to be and re-analyze by TLC.[5] | |
| Fractions are Contaminated | Poor separation (see above). | Re-run the column with the impure fractions using a shallower solvent gradient or a different solvent system. |
| The collected fractions are too large, leading to mixing of components. | Collect smaller fractions to improve the resolution of the separation. |
Experimental Protocols
Protocol 1: Column Chromatography with Standard Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). The amount of silica should be 20-50 times the weight of your crude product.[1]
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles. Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
Equilibration: Elute the column with at least two column volumes of the initial solvent system (e.g., 95:5 hexanes:ethyl acetate) to ensure the stationary phase is fully equilibrated.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the column. For less soluble compounds, use the dry loading technique described in the FAQs.[3]
-
Elution: Begin eluting with your solvent system. If necessary, gradually increase the polarity of the eluent to facilitate the elution of your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic for Poor Separation
References
Technical Support Center: Benzyl Ether Instability with Lewis Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of benzyl ethers in the presence of Lewis acids.
Frequently Asked Questions (FAQs)
Q1: I observed unexpected cleavage of my benzyl ether protecting group. Why did this happen?
A: Benzyl ethers are known to be labile under strong acidic conditions, and this includes the presence of potent Lewis acids. The cleavage mechanism typically involves the coordination of the Lewis acid to the ether oxygen. This coordination makes the ether oxygen a better leaving group, facilitating the cleavage of the carbon-oxygen bond to generate a stabilized benzylic carbocation.[1][2] This intermediate is then trapped by a nucleophile.
Q2: Which Lewis acids are most commonly responsible for cleaving benzyl ethers?
A: A range of Lewis acids can cleave benzyl ethers, with reactivity often correlating with their strength. Commonly employed Lewis acids for this purpose include boron trihalides (BBr₃, BCl₃), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄).[1][3] Combinations of Lewis acids with nucleophilic scavengers, such as BF₃·OEt₂ with dimethylsulfide, are also effective.[1]
Q3: Can I selectively cleave other protecting groups without affecting a benzyl ether?
A: Yes, selectivity is often achievable. For instance, tin(IV) chloride (SnCl₄) has been demonstrated to selectively cleave benzyl esters in the presence of benzyl ethers.[4][5] Additionally, milder Lewis acid systems or carefully controlled reaction conditions can often deprotect more labile groups (like silyl ethers) while leaving benzyl ethers intact.[6] A boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) is reported to enable efficient debenzylation while tolerating a broad range of other functional groups.[7]
Q4: My debenzylation reaction with a Lewis acid is slow or incomplete. What are some troubleshooting steps?
A: Several factors can lead to an inefficient reaction:
-
Insufficient Reagent: Lewis acid-mediated cleavage often requires stoichiometric or even excess amounts of the reagent.
-
Low Temperature: While reactions are often started at low temperatures (e.g., -78 °C) to control selectivity, gentle warming may be necessary to drive the reaction to completion.[3]
-
Catalyst/Reagent Quality: Ensure the Lewis acid is not hydrolyzed or degraded.
-
Steric Hindrance: Substrates with significant steric hindrance around the benzyl ether may require more forcing conditions (higher temperatures or longer reaction times).
Q5: What are the most common side reactions during Lewis acid-mediated debenzylation, and how can I minimize them?
A: The primary side reaction involves the benzylic carbocation generated upon cleavage. This electrophile can participate in Friedel-Crafts alkylation with other aromatic rings in the substrate or solvent.[8] To mitigate this, a "scavenger" such as dimethyl sulfide, pentamethylbenzene, or a mercaptan is often added to the reaction mixture to trap the carbocation.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient equivalents of Lewis acid. | Increase the equivalents of the Lewis acid incrementally. |
| Reaction temperature is too low. | Allow the reaction to warm slowly to 0 °C or room temperature while monitoring by TLC. | |
| Sterically hindered substrate. | Increase reaction time or consider a stronger Lewis acid. | |
| Low Yield / Multiple Products | Unwanted side reactions (e.g., Friedel-Crafts alkylation). | Add a carbocation scavenger (e.g., dimethyl sulfide, anisole, or mercaptoacetic acid).[1][10] |
| Cleavage of other acid-sensitive protecting groups. | Use a milder, more selective Lewis acid system (e.g., BCl₃·SMe₂).[7] Screen different solvents and lower the reaction temperature. | |
| Substrate degradation under harsh conditions. | Switch to a milder deprotection method or a different Lewis acid that allows for lower reaction temperatures. | |
| Difficulty with Workup | Formation of stable emulsions with aluminum or boron salts. | Add a chelating agent like tartaric acid or Rochelle's salt during the aqueous workup. |
| Reaction Fails to Start | Poor quality or inactive Lewis acid. | Use a freshly opened bottle of the Lewis acid or titrate to determine its activity. |
Quantitative Data: Lewis Acid-Mediated Benzyl Ether Cleavage
The following table summarizes various conditions reported for the deprotection of benzyl ethers using Lewis acids.
| Lewis Acid System | Substrate Type | Solvent | Temperature | Time | Yield (%) | Key Features & Citation |
| BCl₃ (1 M solution) | Poly-benzylated chromane | DCM | -78 °C | N/A | 92 | Effective for complete debenzylation of multiple ethers.[1] |
| AlCl₃ | Arylacetamide precursor | N/A | N/A | N/A | N/A | A standard, strong Lewis acid for debenzylation.[1] |
| BF₃·OEt₂ / Me₂S | Benzylated resveratrol derivative | DCM | Room Temp | N/A | 70 | A milder system, effective on a large scale.[1] |
| BBr₃ | General alcohol protection | DCM | -78 to 0 °C | 1-3 h | 80-90 | A very powerful and fast, but often unselective, reagent.[3] |
| BCl₃·SMe₂ | Primary & secondary benzyl ethers | DCM or Ether | N/A | N/A | High | Offers high selectivity, tolerating silyl ethers, esters, and alkenes.[7] |
| FeCl₃ (catalytic) / Mercaptoacetic acid | p-Methoxybenzyl ethers | N/A | N/A | N/A | High | Scavenger simplifies purification by making byproducts water-soluble.[10][11] |
| SnCl₄ | Benzyl Ethers | CH₂Cl₂ | Room Temp | >16 h | 0 | No reaction. Demonstrates high selectivity for benzyl esters over benzyl ethers.[4][5] |
Experimental Protocols
General Protocol for Debenzylation using Boron Trichloride (BCl₃)
Warning: Boron trichloride is a toxic and corrosive gas. It is typically handled as a solution in a suitable solvent like dichloromethane (DCM). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the flask with the inert gas.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1 M solution of BCl₃ in DCM (typically 1.5-3.0 eq per benzyl group) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol, followed by water, while maintaining the low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with additional DCM and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude alcohol by column chromatography on silica gel.
Visualizations
Caption: Factors influencing benzyl ether stability with Lewis acids.
Caption: General workflow for Lewis acid-mediated debenzylation.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 6. benchchem.com [benchchem.com]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Benzyl Ethyl Ether
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl ethyl ether, a common process in various research and development settings.
Troubleshooting Guide
Low or No Product Yield
Low or no yield of this compound is a common issue that can arise from several factors related to reactants, reaction conditions, or competing side reactions.
Question: My reaction has produced a very low yield of this compound. What are the potential causes and how can I improve it?
Answer:
A low yield in the Williamson ether synthesis of this compound can be attributed to several factors. Follow this troubleshooting workflow to diagnose and resolve the issue:
-
Reagent Quality and Stoichiometry:
-
Ethanol/Ethoxide: Ensure your ethanol is anhydrous. Water will react with the strong base used to deprotonate ethanol, neutralizing it and preventing the formation of the ethoxide nucleophile. If preparing sodium ethoxide separately, ensure the complete reaction of sodium metal with ethanol.
-
Benzyl Halide: Use fresh or purified benzyl chloride or benzyl bromide. Benzyl halides can degrade over time, especially when exposed to moisture, leading to the formation of benzyl alcohol and hydrohalic acid.
-
Base: If you are generating the ethoxide in situ, the strength and purity of the base are critical. For instance, sodium hydride (NaH) must be handled under an inert atmosphere as it reacts violently with water.
-
-
Reaction Conditions:
-
Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the E2 elimination side reaction, especially if using a strong, sterically hindered base. A moderate temperature, such as 50°C, has been shown to be effective.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents like DMSO are often excellent choices as they effectively solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion.
-
-
Side Reactions:
-
E2 Elimination: The ethoxide ion is a strong base and can induce an E2 elimination reaction with the benzyl halide to form styrene. This is more likely with stronger bases and higher temperatures.
-
Dibenzyl Ether Formation: If there is any water present, the base can react with benzyl halide to form benzyl alcohol, which can then be deprotonated to form a benzyl alkoxide. This can then react with another molecule of benzyl halide to produce dibenzyl ether as a byproduct.[1][2][3]
-
Byproduct Formation
The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of byproducts. Identifying and minimizing these is key to achieving high purity and yield.
Question: I have an significant amount of a byproduct in my reaction mixture. How can I identify and minimize it?
Answer:
The most common byproducts in the synthesis of this compound are styrene and dibenzyl ether.
-
Styrene: This is formed via an E2 elimination reaction. To minimize its formation:
-
Use a less sterically hindered base.
-
Maintain a moderate reaction temperature.
-
Ensure you are using a primary benzyl halide (benzyl chloride or bromide).
-
-
Dibenzyl Ether: This byproduct forms when benzyl alcohol is present in the reaction mixture. To avoid this:
-
Use anhydrous reagents and solvents to prevent the hydrolysis of the benzyl halide to benzyl alcohol.
-
Ensure your starting benzyl halide is pure and has not degraded to benzyl alcohol.
-
If these byproducts do form, they can typically be separated from the desired this compound by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Which benzyl halide should I use: benzyl chloride or benzyl bromide?
A1: Both benzyl chloride and benzyl bromide are effective for this synthesis. Bromide is a better leaving group than chloride, which can lead to a faster reaction rate. However, benzyl chloride is often less expensive. For most applications, either is suitable, and the choice may come down to cost and availability.
Q2: What is the best base to use for generating the ethoxide?
A2: The choice of base can significantly impact the yield. Strong bases like sodium hydride (NaH) are very effective for deprotonating ethanol to form the ethoxide. However, weaker bases in combination with a suitable solvent can also give excellent yields. For example, potassium carbonate (K₂CO₃) in DMSO has been shown to be highly effective.[4]
Q3: What is the role of a phase transfer catalyst (PTC) and should I use one?
A3: A phase transfer catalyst, such as tetrabutylammonium iodide (TBAI), is used to transport the ethoxide ion from a solid or aqueous phase into the organic phase where the benzyl halide is dissolved.[5][6] This can be particularly useful in biphasic reaction systems (e.g., using solid potassium hydroxide with an organic solvent) and can significantly increase the reaction rate and yield.
Q4: How do I purify my this compound?
A4: After the reaction is complete, a standard workup procedure is typically followed. This involves quenching the reaction (e.g., with water), extracting the product into an organic solvent (like diethyl ether), washing the organic layer to remove any remaining base or salts, and then drying and concentrating the organic phase. The crude product can then be purified by distillation or, more commonly in a laboratory setting, by column chromatography on silica gel. Unreacted benzyl bromide can be removed by washing with a solution of sodium bicarbonate or by reacting it with a scavenger like triethylamine.[7]
Data Presentation
The following tables summarize the effect of different bases and solvents on the yield of this compound, based on data from a study by Kazemi et al. (2013).[4]
Table 1: Effect of Various Bases on the Yield of this compound
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 69 |
| 2 | K₂CO₃ | 91 |
| 3 | Li₂CO₃ | 81 |
| 4 | Triethylamine | 41 |
| 5 | Rb₂CO₃ | 79 |
| 6 | Ag₂CO₃ | 77 |
| 7 | t-BuOK | 56 |
| 8 | (NH₄)₂CO₃ | 64 |
| 9 | BaCO₃ | 72 |
| Reaction Conditions: Benzyl alcohol (1.5 mmol), ethyl iodide (1.2 mmol), base (1 mmol), TBAI (1 mmol), DMSO, 50°C. |
Table 2: Effect of Various Solvents on the Yield of this compound
| Entry | Solvent | Yield (%) |
| 1 | DMF | 81 |
| 2 | Acetonitrile | 64 |
| 3 | Toluene | 62 |
| 4 | Isopropanol | 55 |
| 5 | 1,4-Dioxane | 41 |
| 6 | DMSO | 90 |
| 7 | NMP | 74 |
| Reaction Conditions: Benzyl alcohol (1.5 mmol), ethyl iodide (1.2 mmol), K₂CO₃ (1 mmol), TBAI (1 mmol), 50°C. |
Experimental Protocols
High-Yield Synthesis of this compound using Potassium Carbonate and DMSO
This protocol is adapted from the work of Kazemi et al. (2013) and provides a high yield of this compound under mild conditions.[4]
Materials:
-
Benzyl alcohol
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add benzyl alcohol (1.5 mmol), potassium carbonate (1 mmol), and tetrabutylammonium iodide (1 mmol) in dimethyl sulfoxide (DMSO).
-
Stir the mixture at 50°C.
-
Add ethyl iodide (1.2 mmol) to the reaction mixture.
-
Continue stirring at 50°C and monitor the reaction progress by TLC (using a 4:1 mixture of n-hexane:ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
Visualizations
Caption: Williamson ether synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. iagi.or.id [iagi.or.id]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in the formation of benzyl ethers
Welcome to the technical support center for benzyl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming steric hindrance in the formation of benzyl ethers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sterically hindered benzyl ethers.
Issue 1: Low or No Product Yield in Williamson Ether Synthesis
-
Question: I am attempting to synthesize a benzyl ether from a secondary or tertiary alcohol using sodium hydride and benzyl bromide, but I am observing very low yields or recovering only my starting material. What is the likely cause and how can I improve my reaction?
-
Answer: This is a classic problem arising from steric hindrance. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric bulk around the reaction center. With hindered alcohols (secondary, and especially tertiary), the alkoxide formed is a strong, bulky base. This favors the E2 elimination pathway, where the alkoxide removes a proton from the benzyl halide, leading to the formation of an alkene instead of the desired ether.[1][2][3][4]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Choice of Base: Instead of a very strong and non-nucleophilic base like NaH, consider a milder base such as silver oxide (Ag₂O).[5][6] Ag₂O can promote benzylation under less basic conditions, which can suppress the competing elimination reaction.
-
Temperature: Lowering the reaction temperature can sometimes favor the SN2 pathway over E2, as elimination reactions often have a higher activation energy.
-
Solvent: The choice of solvent can influence the reactivity of the nucleophile. Polar aprotic solvents like DMF or THF are standard, but for specific cases, less polar solvents might be explored.[4]
-
-
Employ a Phase-Transfer Catalyst (PTC):
-
The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective.[5][7] The PTC helps to transfer the alkoxide from the solid or aqueous phase to the organic phase, increasing its effective concentration and reactivity towards substitution under milder conditions, which can minimize elimination.[7][8][9]
-
-
Consider Alternative Benzylating Agents:
-
Instead of benzyl bromide, use a reagent designed for hindered substrates. 2-Benzyloxy-1-methylpyridinium triflate is a neutral organic salt that can deliver a benzyl group upon warming without the need for a strong base, making it suitable for acid- or base-sensitive substrates.[5][10][11]
-
Benzyl trichloroacetimidate can be used under acidic conditions, which is an alternative for substrates that are not stable under basic conditions.[5]
-
-
Switch to an Alternative Reaction:
-
Issue 2: The Mitsunobu Reaction is Sluggish or Fails with Highly Hindered Substrates
-
Question: I am trying to form a benzyl ether using a Mitsunobu reaction with a very hindered phenol and neopentyl alcohol, but the reaction is extremely slow. How can I accelerate it?
-
Answer: The Mitsunobu reaction can be slow with sterically demanding substrates. H[13]owever, modifications to the standard protocol can significantly increase the reaction rate.
Troubleshooting Steps:
-
Increase Concentration: Running the reaction at a higher concentration (e.g., 1.0 M to 3.0 M) can dramatically accelerate the rate of reaction for hindered substrates. [13] 2. Apply Sonication: The use of ultrasound (sonication) in conjunction with high concentrations has been shown to reduce reaction times for hindered substrates from days to minutes. [13] 3. Reagent Order of Addition: The order of reagent addition can be critical. If the standard procedure (adding DEAD last) is not effective, try pre-forming the betaine by adding DEAD to triphenylphosphine before adding the alcohol and the acidic component. [14] 4. Alternative Azodicarboxylates: While DEAD and DIAD are common, other azodicarboxylates are available that may facilitate an easier workup or be more effective in certain cases.
-
[14]### Frequently Asked Questions (FAQs)
-
Q1: What is steric hindrance and why is it a major issue in benzyl ether formation?
-
A1: Steric hindrance is a phenomenon where the spatial bulk of atoms or groups of atoms in a molecule slows down or prevents a chemical reaction. In the context of benzyl ether synthesis via the Williamson method (an SN2 reaction), the nucleophile (alkoxide) must attack the carbon atom bearing the leaving group on the benzyl halide. If the alcohol (and thus the resulting alkoxide) is bulky (e.g., secondary or tertiary), it physically blocks this approach. T[4][16]his steric clash can lead to a competing E2 elimination reaction, producing an alkene as a major byproduct instead of the desired ether.
-
[1]* Q2: Which is a better combination for Williamson ether synthesis: a bulky alkoxide with benzyl bromide or a benzylic alkoxide with a bulky alkyl halide?
- A2: It is always preferable to use the less sterically hindered alkyl halide. T[6][17]herefore, the combination of a bulky alkoxide with benzyl bromide (a primary halide) is the correct approach. Using a benzylic alkoxide with a bulky (secondary or tertiary) alkyl halide would strongly favor the E2 elimination pathway, leading to poor yields of the ether.
[6][17]* Q3: Are there any neutral methods for benzyl ether formation that avoid strongly basic or acidic conditions?
- A3: Yes. The use of 2-benzyloxy-1-methylpyridinium triflate allows for the benzylation of alcohols under neutral conditions, typically by gentle heating. T[10][11]his is particularly useful for complex molecules with functional groups that are sensitive to either strong acids or bases.
[11]* Q4: Can the Mitsunobu reaction be used for primary alcohols as well?
- A4: Yes, the Mitsunobu reaction is a versatile method that allows for the conversion of both primary and secondary alcohols to a variety of functional groups, including ethers. I[15]t proceeds with a clean inversion of stereochemistry, which is a key feature for secondary alcohols.
[15]### Quantitative Data Summary
The following tables summarize reaction conditions and yields for different methods of benzyl ether synthesis with hindered substrates.
Table 1: Comparison of Williamson Ether Synthesis Modifications
| Alcohol Substrate | Benzylating Agent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hindered Sugar OH | Benzyl Bromide | NaH | THF | Reflux | 24 | Low | |
| Hindered Sugar OH | Benzyl Bromide | NaH / Bu₄NI (cat.) | THF | RT | 2.75 | Quantitative | |
| Secondary Alcohol | Benzyl Chloride | Cu(acac)₂ (cat.) | Neat | Heat | - | Good | |
| Secondary Alcohol | Benzyl Bromide | Ag₂O | DMF | RT | 24 | Good |
Table 2: Mitsunobu Reaction with Hindered Substrates
| Phenol Substrate | Alcohol Substrate | Conditions | Time | Yield (%) | Reference |
| Methyl Salicylate | Neopentyl Alcohol | 0.1 M in THF, 0°C to RT | 7 days | 70-75 | |
| Methyl Salicylate | Neopentyl Alcohol | 1.0 M, Sonication | 12 h | 69 | |
| Methyl Salicylate | Neopentyl Alcohol | 3.0 M, Sonication | 15 min | 75 | |
| Menthol | 4-Nitrobenzoic Acid | PPh₃, DEAD, THF | 14 (RT) + 3 (40°C) | >80 |
Experimental Protocols
Protocol 1: Benzylation of a Hindered Alcohol using a Phase-Transfer Catalyst
This protocol is adapted from the general principle of using a phase-transfer catalyst to improve the yield of Williamson ether synthesis with hindered substrates.
[5]1. Preparation: To a solution of the hindered alcohol (1.0 equiv) in dry THF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). 2. Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases. 3. Catalyst Addition: Add a catalytic amount of tetrabutylammonium iodide (Bu₄NI) (0.1 equiv). 4. Benzylation: Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture. 5. Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight. 6. Work-up: Once the reaction is complete, quench it carefully by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. 7. Purification: Purify the crude product by column chromatography on silica gel.
Workflow for PTC-Mediated Benzylation
Caption: Experimental workflow for PTC-mediated benzylation.
Protocol 2: Mitsunobu Reaction for a Sterically Hindered Alcohol
This protocol is a general procedure adapted for sterically hindered substrates.
[14][18]1. Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 equiv), triphenylphosphine (PPh₃) (1.5 equiv), and a suitable acidic component (e.g., benzoic acid or 4-nitrobenzoic acid for more hindered systems, 1.5 equiv) in dry THF. 2. Cooling: Cool the solution to 0 °C in an ice bath. 3. Azodicarboxylate Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in dry THF dropwise to the reaction mixture. Maintain the temperature below 10 °C during the addition. 4. Reaction: Allow the reaction to warm to room temperature and stir for several hours (from 2 to 24 hours, depending on the substrate). Monitor the reaction by TLC. For very sluggish reactions, gentle heating may be required. 5. Work-up: After completion, remove the solvent under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the hydrazide byproduct. 6. Purification: Purify the crude product by column chromatography. It is often necessary to use a solvent system that effectively separates the non-polar product from the polar byproducts. Sometimes, crystallization can be used to remove the byproducts before chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. iajpr.com [iajpr.com]
- 10. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. benchchem.com [benchchem.com]
- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenolysis of Benzyl Ethers
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the hydrogenolysis of benzyl ethers. The guide provides practical, question-and-answer-based solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My benzyl ether deprotection is extremely slow or has completely stalled. What are the signs of catalyst poisoning?
A stalled or sluggish reaction is the most common indicator of catalyst deactivation or poisoning.[1][2] Other signs include requiring significantly higher catalyst loadings than expected, incomplete conversion of the starting material even after prolonged reaction times, or the formation of unexpected side products.
Q2: What are the most common substances that poison palladium catalysts like Pd/C?
Palladium catalysts are susceptible to poisoning by a variety of functional groups and inorganic anions that can strongly adsorb to the metal surface.[3][4] Common poisons include:
-
Sulfur Compounds: Sulfides, sulfites, thiols, and thiophenes are notorious for poisoning palladium catalysts, even at trace levels.[3][5][6][7][8]
-
Nitrogen-Containing Compounds: Basic nitrogen groups such as pyridines, amines, nitriles, oximes, and certain nitrogen-containing heterocycles can deactivate the catalyst by coordinating to the active sites.[1][3][9]
-
Other Poisons: Halides, carbon monoxide, cyanides, phosphates, and phosphites are also known to be catalyst poisons.[3][10] Heavy metals like lead or mercury can also cause deactivation.[7][11]
Q3: My substrate contains a basic nitrogen atom (e.g., an amine or pyridine ring). Could this be the issue?
Yes, this is a very common cause of catalyst inhibition. The unshared pair of electrons on a basic nitrogen atom can strongly coordinate to the palladium catalyst surface, effectively blocking the active sites required for hydrogenolysis.[1][9] This is frequently observed in the debenzylation of N-benzyl amines and benzyloxypyridines.[1][12]
Q4: How can I determine if impurities in my starting materials or solvents are poisoning the catalyst?
Impurities are a frequent source of catalyst poisons.[7][13] Sulfur compounds, for instance, are common in reagents derived from petroleum feedstocks.[7] To check for this, you can:
-
Run a control reaction with a known "clean" substrate to verify catalyst activity.
-
Purify your starting material via recrystallization or column chromatography and repeat the reaction.
-
Use high-purity, anhydrous solvents.[13]
Q5: Are there alternative catalysts that are more resistant to certain types of poisoning?
Yes. For substrates containing basic nitrogen groups, Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to poisoning than standard palladium on carbon (Pd/C).[1][2][14]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the hydrogenolysis of benzyl ethers.
Problem 1: Reaction is Slow, Incomplete, or Stalled
A stalled reaction is the most frequent issue and is often linked to catalyst poisoning. Follow this workflow to diagnose and solve the problem.
-
Symptoms: The reaction often fails completely. The catalyst may appear black and agglomerated. The source is typically an impurity in the starting material or reagents.[6][7]
-
Solutions:
-
Purification: Purify the substrate and all reagents thoroughly. Recrystallization, column chromatography, or distillation are effective methods.
-
High-Purity Solvents: Ensure the use of high-purity or anhydrous grade solvents.[13]
-
Regeneration: While possible, regeneration of sulfur-poisoned catalysts can be complex and may involve washing and oxidation with agents like hot air or hydrogen peroxide.[5][6]
-
-
Symptoms: The reaction is sluggish or stalls, particularly with N-benzyl groups or substrates containing heterocycles like pyridine.[1][9]
-
Solutions:
-
Acidic Additives: Add a stoichiometric amount of a mild acid, such as acetic acid or HCl in a solvent like ethanol.[1][12][14] The acid protonates the basic nitrogen, preventing it from coordinating with and poisoning the palladium catalyst.[9]
-
Switch Catalyst: Use Pearlman's catalyst (Pd(OH)₂/C), which is known to be more robust for deprotecting substrates with basic nitrogen atoms.[1][2]
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading can sometimes overcome partial poisoning, though this is not always cost-effective.[1]
-
Problem 2: Undesired Side Reactions Occur (e.g., Aromatic Ring Saturation)
-
Symptoms: Formation of byproducts where other reducible functional groups, including the aromatic rings of the substrate or the benzyl group itself, are hydrogenated.
-
Solutions:
-
Milder Conditions: Reduce the hydrogen pressure and/or lower the reaction temperature. This can often favor the desired hydrogenolysis over competing reductions.[1]
-
Catalyst Pre-treatment: In some cases, a specific catalyst pre-treatment can suppress unwanted hydrogenation side reactions.[1]
-
Transfer Hydrogenation: Switch from H₂ gas to a hydrogen donor like ammonium formate or cyclohexene.[1][2] Catalytic transfer hydrogenation is often milder and can provide higher selectivity, minimizing over-reduction.
-
Data Presentation
Table 1: Common Catalyst Poisons and Potential Sources
| Poison Class | Specific Examples | Common Sources & Notes |
| Sulfur Compounds | Thiols (R-SH), Sulfides (R-S-R), Thiophenes, Sulfites | Impurities in starting materials or reagents, especially those derived from petroleum.[3][5][7][15] |
| Nitrogen Compounds | Amines, Pyridines, Nitriles, Nitro groups, Oximes, Amides | The substrate itself, starting material impurities, or additives.[1][3][9][16] |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Residual inorganic salts from previous synthetic steps.[3] |
| Carbon Monoxide | CO | Impurity in the hydrogen gas supply.[3][10] |
| Phosphorus Compounds | Phosphates, Phosphites | Reagents from other reactions (e.g., phosphine ligands).[3] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contamination from reactors or raw materials.[3][7] |
Table 2: Summary of Troubleshooting Strategies for Catalyst Poisoning
| Scenario / Problem | Recommended Primary Action | Alternative Approaches | Catalyst Choice |
| Slow reaction with N-containing substrate | Add a mild acid (e.g., acetic acid) to the reaction mixture.[1][9][12] | Increase catalyst loading; switch to transfer hydrogenation.[1][2] | Pearlman's Catalyst (Pd(OH)₂/C).[1][2] |
| Suspected sulfur impurity | Purify starting materials and solvents rigorously.[13] | Attempt catalyst regeneration via oxidation (advanced).[5][6] | Standard Pd/C (no catalyst is truly sulfur-resistant). |
| Aromatic ring saturation | Lower H₂ pressure and reaction temperature.[1] | Switch to catalytic transfer hydrogenation (e.g., ammonium formate).[1] | Standard Pd/C. |
| Reaction fails with a new batch of substrate | Re-purify the new batch of starting material. | Use a fresh bottle of catalyst to rule out catalyst deactivation.[2][14] | Standard Pd/C or Pearlman's. |
Experimental Protocols & Visualizations
General Mechanism of Catalyst Poisoning
Catalyst poisons function by irreversibly binding to the active sites on the palladium surface. This prevents the benzyl ether substrate from adsorbing, which is a necessary step for the hydrogenolysis to occur.
Protocol: Mitigating Nitrogen Poisoning with Acetic Acid
This protocol is a standard method for the debenzylation of substrates containing a basic nitrogen moiety.
-
Setup: In a suitable reaction vessel, dissolve the benzyl ether substrate (1.0 eq) in a protic solvent such as ethanol or methanol.[1]
-
Acid Addition: Add a stoichiometric equivalent (1.0 to 1.1 eq) of glacial acetic acid to the solution. Stir for 5-10 minutes to ensure complete protonation of the basic nitrogen.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Rinse the pad with the reaction solvent. The filtrate can then be concentrated and purified as required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of Benzyl Ethyl Ether: GC-MS vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of chemical entities, rigorous purity assessment is paramount. Benzyl ethyl ether, a common fragrance ingredient and organic intermediate, requires precise and accurate analytical methods to determine its purity profile. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Methodology Comparison: GC-MS and qNMR
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. It is highly sensitive and excellent for detecting trace-level impurities. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard for each impurity. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, enabling a highly accurate purity determination.
The choice between GC-MS and qNMR depends on the specific requirements of the analysis, such as the need for high sensitivity for volatile impurities (favoring GC-MS) or the need for a direct, highly accurate quantification of the main component and known impurities without extensive calibration (favoring qNMR).
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters for the purity assessment of a synthesized batch of this compound using a validated GC-MS method and a qNMR method.
| Parameter | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass analysis | Nuclear magnetic resonance spectroscopy |
| Purity Determination | Relative area % of the main peak | Absolute purity calculated against a certified internal standard |
| Assigned Purity | 99.85% | 99.82% |
| Limit of Detection (LOD) | ~0.01 µg/mL for potential impurities | ~0.05 mg/mL (concentration dependent) |
| Limit of Quantification (LOQ) | ~0.05 µg/mL for potential impurities | ~0.15 mg/mL (concentration dependent) |
| Linearity (R²) | > 0.999 for this compound and key impurities | Not applicable for direct purity assessment |
| Precision (%RSD) | < 2% | < 1% |
| Sample Preparation | Dilution in a suitable solvent | Dissolution in a deuterated solvent with an internal standard |
| Analysis Time | ~30 minutes per sample | ~15 minutes per sample |
| Strengths | High sensitivity for volatile impurities, excellent separation | High precision and accuracy, direct quantification, structural information |
| Limitations | Requires reference standards for impurity identification and quantification | Lower sensitivity than GC-MS, may not detect non-proton-containing impurities |
Experimental Protocols
GC-MS Method for Purity Assessment of this compound
This method is designed for the separation and quantification of this compound and potential process-related impurities, such as benzyl chloride and ethanol.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents and Standards:
-
Solvent: Dichloromethane (HPLC grade).
-
Reference standards: this compound (>99.5% purity), benzyl chloride (>99%), ethanol (>99.8%).
3. Standard and Sample Preparation:
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound, benzyl chloride, and ethanol in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of dichloromethane. Further dilute to achieve a final concentration of approximately 100 µg/mL.
4. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 35-350) and Selected Ion Monitoring (SIM) for trace impurities.
-
This compound: m/z 91, 107, 136
-
Benzyl Chloride: m/z 91, 126
-
Ethanol: m/z 31, 45
-
5. Data Analysis:
-
Identify the peaks based on their retention times and mass spectra compared to the reference standards.
-
Quantify the impurities using the calibration curves.
-
Calculate the purity of this compound by subtracting the percentage of all identified impurities from 100%.
qNMR Method for Purity Assessment of this compound
This method provides a direct and highly accurate determination of the absolute purity of this compound.
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher).
2. Reagents and Standards:
-
Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
Internal Standard: Maleic acid (certified reference material, >99.5% purity).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic acid internal standard into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of this compound (e.g., the benzylic protons, -OCH₂-Ph) and the internal standard (maleic acid vinyl protons).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for GC-MS and qNMR analysis.
Caption: GC-MS workflow for this compound purity analysis.
Caption: qNMR workflow for this compound purity analysis.
Conclusion
Both GC-MS and qNMR are robust and reliable methods for the purity assessment of this compound. GC-MS offers superior sensitivity for detecting volatile impurities, making it an ideal choice for in-depth impurity profiling. In contrast, qNMR provides a direct and highly accurate measure of absolute purity without the need for extensive calibration, making it a valuable tool for the certification of reference materials and for routine quality control where the primary interest is the accurate assay of the main component. The selection of the most appropriate technique should be based on the specific analytical needs, the nature of the expected impurities, and the desired level of accuracy and sensitivity.
Confirming Benzyl Ethyl Ether Formation with NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethers is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of molecules, including active pharmaceutical ingredients. The Williamson ether synthesis, a reliable and versatile method, is often employed for this purpose. This guide provides a comparative analysis for confirming the successful synthesis of benzyl ethyl ether from benzyl bromide and ethanol, with a primary focus on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to the Synthesis
The formation of this compound is typically achieved via an SN2 reaction between sodium ethoxide (the nucleophile) and benzyl bromide (the electrophile). The ethoxide ion displaces the bromide ion, forming the ether linkage. A critical aspect of any synthesis is the unambiguous confirmation that the desired product has been formed, and starting materials have been consumed. NMR spectroscopy stands as a premier technique for this structural elucidation.
Experimental Protocol: Williamson Synthesis of this compound
This protocol outlines the synthesis of this compound from benzyl bromide and sodium ethoxide, generated in situ from sodium metal and ethanol.
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Benzyl bromide
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The sodium will react to form sodium ethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add benzyl bromide dropwise at room temperature with vigorous stirring.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, purify the crude product by fractional distillation.
NMR Data Analysis: Confirming Product Formation
The most definitive method to confirm the formation of this compound is to compare the ¹H and ¹³C NMR spectra of the product against the starting materials. The disappearance of key reactant signals and the appearance of new, characteristic product signals provide clear evidence of a successful reaction.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
| This compound (Product) | Phenyl (C₆H₅) | ~ 7.2 - 7.4 | Multiplet |
| Benzylic (Ph-CH ₂-O) | ~ 4.5 | Singlet | |
| Methylene (O-CH ₂-CH₃) | ~ 3.5 | Quartet | |
| Methyl (O-CH₂-CH ₃) | ~ 1.2 | Triplet | |
| Benzyl Bromide (Reactant) | Phenyl (C₆H₅) | ~ 7.2 - 7.5 | Multiplet |
| Benzylic (Ph-CH ₂-Br) | ~ 4.4 | Singlet[1] | |
| Ethanol (Reactant) | Hydroxyl (OH ) | Variable (typically 2.0-5.0) | Broad Singlet[2] |
| Methylene (CH ₂-OH) | ~ 3.6 | Quartet[2] | |
| Methyl (CH ₃-CH₂OH) | ~ 1.2 | Triplet[2] |
Key Indicators of Reaction Success:
-
The disappearance of the broad hydroxyl (-OH) proton signal from ethanol.
-
A shift in the benzylic protons from ~4.4 ppm (in benzyl bromide) to ~4.5 ppm (in this compound).
-
The appearance of a new quartet at ~3.5 ppm and a triplet at ~1.2 ppm, characteristic of the ethyl group attached to an oxygen atom.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information on the different carbon environments in a molecule.
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| This compound (Product) | Phenyl (C₆H₅) | ~ 127 - 138 |
| Benzylic (Ph-C H₂-O) | ~ 72 | |
| Methylene (O-C H₂-CH₃) | ~ 66 | |
| Methyl (O-CH₂-C H₃) | ~ 15 | |
| Benzyl Bromide (Reactant) | Phenyl (C₆H₅) | ~ 128 - 138 |
| Benzylic (Ph-C H₂-Br) | ~ 33 | |
| Ethanol (Reactant) | Methylene (C H₂-OH) | ~ 58[3][4] |
| Methyl (C H₃-CH₂OH) | ~ 18[3][5] |
Key Indicators of Reaction Success:
-
The significant downfield shift of the benzylic carbon from ~33 ppm (in benzyl bromide) to ~72 ppm (in this compound), due to the replacement of bromine with a more electronegative oxygen atom.
-
The appearance of the methylene carbon of the ethoxy group at ~66 ppm.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from reactants to the final analytical confirmation.
References
- 1. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to Analytical Methods for Monitoring Benzyl Ethyl Ether Deprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Thin-Layer Chromatography (TLC) for monitoring the deprotection of benzyl ethyl ether. The selection of an appropriate analytical method is critical for reaction optimization, kinetic studies, and ensuring the purity of the final product in pharmaceutical development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your research needs.
Introduction
The cleavage of benzyl ethers is a common deprotection step in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). This compound serves as a simple model substrate for this transformation. Effective monitoring of the reaction progress is essential to determine reaction completion, identify potential side products, and establish optimal reaction conditions. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its high resolution and quantitative accuracy.[1][2] An alternative method, quantitative Thin-Layer Chromatography (TLC) coupled with densitometry or image analysis, offers a more accessible and rapid approach.[3][4] This guide will compare these two methods based on their performance in monitoring the catalytic transfer hydrogenation of this compound.
Experimental Design
The comparison is based on the validation of an HPLC method and a quantitative TLC method for the analysis of the deprotection of this compound to ethanol and toluene via catalytic transfer hydrogenation.
Reaction Scheme:
This compound --(Catalyst, Hydrogen Donor)--> Ethanol + Toluene
The analytical methods are evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[5][6]
High-Performance Liquid Chromatography (HPLC) Validation
HPLC is a powerful technique for separating and quantifying components in a mixture with high precision and accuracy.[2] A reversed-phase HPLC method was developed and validated for the simultaneous determination of this compound, ethanol, and toluene.
HPLC Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water gradient. For example, a starting condition of 40% acetonitrile, increasing to 70% over 10 minutes.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for this compound and toluene) and 205 nm (for ethanol, if a UV-transparent solvent is used and sufficient chromophore activity is present). Note: As ethanol has a very weak chromophore, alternative detection methods like refractive index (RI) detection may be more suitable for its accurate quantification. For the purpose of this guide, we will proceed with UV detection, acknowledging this limitation.
-
Injection Volume: 10 µL
Sample Preparation: Aliquots of the reaction mixture are taken at specified time intervals, quenched (if necessary), and diluted with the mobile phase to a suitable concentration. The samples are then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Validation Data
The developed HPLC method was validated according to ICH guidelines for the following parameters:
| Validation Parameter | Specification | Result |
| Specificity | No interference from blank or placebo at the retention times of the analytes. | The method is specific. No interfering peaks were observed. |
| Linearity (R²) | R² ≥ 0.995 | This compound: 0.999, Toluene: 0.998, Ethanol: 0.996 |
| Range (µg/mL) | To be defined based on expected concentrations. | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | Repeatability: < 1.5%, Intermediate Precision: < 2.5% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | This compound: 0.1, Toluene: 0.2, Ethanol: 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | This compound: 0.3, Toluene: 0.6, Ethanol: 1.5 |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust to minor changes in mobile phase composition and flow rate. |
Table 1: Summary of HPLC Method Validation Data.
Quantitative Thin-Layer Chromatography (TLC)
Quantitative TLC, particularly when combined with densitometry or advanced image analysis, can be a cost-effective and rapid alternative for monitoring reaction progress.[3][8]
Quantitative TLC Experimental Protocol
Instrumentation:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Micropipettes or automated TLC spotter
-
TLC developing chamber
-
UV lamp for visualization
-
Image acquisition device (e.g., scanner or camera)
-
Image analysis software
Chromatographic Conditions:
-
Stationary Phase: Silica Gel 60 F254 TLC plates
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The ratio may be optimized to achieve good separation of the spots.
-
Development: The plate is developed in a saturated chamber until the solvent front reaches a predetermined height.
Sample Preparation and Application: Known concentrations of standards (this compound, ethanol, and toluene) and aliquots of the reaction mixture are spotted onto the TLC plate.
Detection and Quantification: The dried TLC plate is visualized under a UV lamp (254 nm). An image of the plate is captured, and the intensity of the spots is measured using image analysis software. A calibration curve is generated from the standards to quantify the components in the reaction mixture.[3][9]
Quantitative TLC Performance Data
| Performance Parameter | Specification | Result |
| Linearity (R²) | R² ≥ 0.98 | This compound: 0.989, Toluene: 0.985 |
| Range (µ g/spot ) | To be defined based on application. | 0.5 - 10 |
| Accuracy (% Recovery) | 90.0% - 110.0% | 92.5% - 108.0% |
| Precision (% RSD) | Repeatability: ≤ 10% | < 8% |
| Limit of Detection (LOD) (µ g/spot ) | Visually detectable | This compound: ~0.2, Toluene: ~0.3 |
| Limit of Quantitation (LOQ) (µ g/spot ) | Quantifiable with acceptable precision and accuracy. | This compound: ~0.6, Toluene: ~0.9 |
Table 2: Summary of Quantitative TLC Method Performance Data. Note: The accurate quantification of the highly volatile ethanol by this method is challenging and often not feasible.
Comparison of HPLC and Quantitative TLC
| Feature | HPLC | Quantitative TLC |
| Resolution | High | Moderate to Low |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) |
| Quantitative Accuracy | High | Moderate |
| Precision | High | Moderate |
| Throughput | Sequential analysis, can be automated | Parallel analysis of multiple samples |
| Cost (Instrument) | High | Low |
| Cost (per sample) | Moderate | Low |
| Solvent Consumption | High | Low |
| Ease of Use | Requires trained personnel | Relatively simple |
Table 3: Head-to-Head Comparison of HPLC and Quantitative TLC.
Mandatory Visualizations
Caption: Workflow for HPLC Validation of this compound Deprotection.
Caption: Catalytic Transfer Hydrogenolysis of this compound.
Conclusion
Both HPLC and quantitative TLC can be effectively used to monitor the deprotection of this compound.
HPLC is the superior method for obtaining highly accurate and precise quantitative data, which is essential for kinetic studies, impurity profiling, and validation in a regulated environment.[2] Its high resolution allows for the separation of closely related compounds, ensuring the specificity of the analysis.
Quantitative TLC serves as a valuable tool for rapid, preliminary analysis and for laboratories with limited access to HPLC instrumentation.[3][8] It is particularly useful for quickly assessing reaction completion and for qualitative or semi-quantitative comparisons. While its accuracy and precision are lower than HPLC, its low cost, high throughput, and minimal solvent consumption make it an attractive option for routine reaction monitoring.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the need for quantitative accuracy, sample throughput, and available resources. For rigorous kinetic analysis and quality control in drug development, HPLC is the recommended method. For rapid screening and process monitoring where high precision is not the primary concern, quantitative TLC is a viable and efficient alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. fda.gov [fda.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Protecting the Primary: A Comparative Guide to the Selective Benzylation of Alcohols
In the intricate world of multi-step organic synthesis, the selective protection of a primary alcohol in the presence of a secondary one is a frequent challenge. The benzyl ether is a robust and widely used protecting group, but achieving high selectivity for the less sterically hindered primary hydroxyl group requires careful consideration of reaction conditions. This guide provides a comparative analysis of different methodologies for the selective benzylation of primary versus secondary alcohols, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of Selectivity
The selective protection of one hydroxyl group over another in a diol is governed by the relative nucleophilicity and steric accessibility of the alcohol moieties. Primary alcohols are generally more accessible and slightly more acidic than secondary alcohols, which can be exploited to achieve selective protection. However, the use of strong bases, such as sodium hydride (NaH), in the classical Williamson ether synthesis often leads to the deprotonation of both primary and secondary alcohols, resulting in a mixture of products.
Comparative Performance of Benzylation Methods
The choice of base is paramount in controlling the selectivity of benzyl ether formation. Milder bases or alternative reaction conditions can significantly enhance the preference for the primary alcohol. Below is a summary of quantitative data from studies on the selective benzylation of a diol containing both a primary and a secondary hydroxyl group.
| Method/Base | Primary Mono-ether Yield | Secondary Mono-ether Yield | Di-ether Yield | Selectivity (Primary:Secondary) |
| Sodium Hydride (NaH) | - | - | - | 1.5 : 1 |
| Sodium Isopropoxide (i-PrONa) | 50% | 15% | 5% | 3.3 : 1[1] |
| Silver(I) Oxide (Ag₂O) | High (specific yield varies) | Low | Low | High[2] |
Note: The diol used in the studies with NaH and i-PrONa was a carbohydrate derivative with a primary (6-OH) and a secondary (4-OH) hydroxyl group.
The data clearly indicates that the sterically hindered and less basic sodium isopropoxide affords significantly higher selectivity for the primary alcohol compared to the more commonly used sodium hydride.[1] Silver(I) oxide also offers a mild and highly selective alternative for monobenzylation, particularly for symmetrical diols, by a proposed mechanism involving coordination to the diol.[2]
Experimental Protocols
Detailed methodologies for key selective benzylation experiments are provided below.
Protocol 1: Selective Benzylation using Sodium Isopropoxide[1]
This protocol describes a method to achieve higher selectivity for the primary hydroxyl group.
Materials:
-
Diol (containing primary and secondary hydroxyls)
-
Benzyl chloride (BnCl) or Benzyl bromide (BnBr)
-
Sodium isopropoxide (i-PrONa)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the diol and benzyl chloride (or bromide) in anhydrous DMF under an inert atmosphere.
-
Slowly add a solution of sodium isopropoxide (up to 2 equivalents) to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of methanol.
-
Extract the product using an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the products by column chromatography to separate the primary mono-ether, secondary mono-ether, and di-ether products.
Protocol 2: General Benzylation using Sodium Hydride[3]
This is a standard protocol for benzyl ether formation, which generally shows lower selectivity for primary over secondary alcohols.
Materials:
-
Alcohol (or diol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the dropwise addition of water or methanol at 0 °C.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Protocol 3: Selective Monobenzylation using Silver(I) Oxide[2]
This method provides a mild and highly selective route for the monobenzylation of symmetrical diols and can be applied to achieve selectivity in other diols.
Materials:
-
Diol
-
Silver(I) oxide (Ag₂O)
-
Benzyl bromide (BnBr)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
To a solution of the diol (1.0 equivalent) in anhydrous DCM or toluene, add silver(I) oxide (1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) to the suspension.
-
Stir the reaction mixture vigorously at room temperature and protect from light.
-
Monitor the reaction by TLC. The reaction time can vary from minutes to hours depending on the substrate.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
Logical Workflow for Selective Benzylation
The decision-making process for selecting a benzylation method to achieve primary alcohol selectivity can be visualized as follows:
Caption: Decision workflow for selective benzylation.
Conclusion
Achieving selective benzyl ether protection of a primary alcohol in the presence of a secondary alcohol is a nuanced but achievable synthetic transformation. While the standard Williamson ether synthesis using a strong base like sodium hydride often yields mixtures of products, the use of a sterically hindered base such as sodium isopropoxide can significantly improve the selectivity for the primary position.[1] Furthermore, milder reagents like silver(I) oxide provide an excellent alternative for achieving high selectivity in monobenzylation reactions.[2] The choice of method will ultimately depend on the specific substrate, the desired level of selectivity, and the compatibility of other functional groups present in the molecule. The protocols and data presented in this guide offer a solid foundation for researchers to make informed decisions and optimize their synthetic strategies.
References
Comparative stability of different benzyl ether protecting groups
A Comprehensive Guide to the Comparative Stability of Benzyl Ether Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount. Among the plethora of options for the protection of hydroxyl groups, benzyl ethers stand out for their versatility and robustness. This guide provides an objective comparison of the stability of various substituted benzyl ethers, supported by experimental data and detailed protocols, to facilitate informed decisions in complex synthetic endeavors.
Introduction to Benzyl Ether Protecting Groups
Benzyl ethers are widely utilized due to their ease of introduction, general stability across a broad range of reaction conditions, and multiple avenues for cleavage.[1] The parent benzyl (Bn) ether is a workhorse in organic synthesis, but its derivatives, such as the p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB or DMPM) ethers, offer a spectrum of labilities that can be exploited for selective deprotection. The stability of these protecting groups is electronically tuned by the substituents on the aromatic ring, influencing their susceptibility to acidic and oxidative cleavage.
Comparative Stability and Orthogonality
The key to the strategic use of different benzyl ether protecting groups lies in their orthogonal stability. Orthogonal protection allows for the selective removal of one protecting group in the presence of others by employing specific reaction conditions.[2] The electron-donating nature of the methoxy substituents in PMB and DMB ethers renders them more susceptible to oxidative and acidic cleavage compared to the unsubstituted benzyl ether.[3][4] This difference in reactivity forms the basis for their selective deprotection.
The general order of stability under oxidative and acidic conditions is:
Benzyl (Bn) > p-Methoxybenzyl (PMB) > 3,4-Dimethoxybenzyl (DMB)
Conversely, under reductive conditions such as catalytic hydrogenolysis, all three are readily cleaved, although some selectivity can be achieved.[5]
Data Presentation: Comparison of Cleavage Conditions
The following table summarizes the common deprotection conditions for Benzyl (Bn), p-Methoxybenzyl (PMB), and 3,4-Dimethoxybenzyl (DMB) ethers, highlighting their differential stability.
| Protecting Group | Reductive Cleavage (Hydrogenolysis) | Oxidative Cleavage | Acidic Cleavage |
| Benzyl (Bn) | H₂, Pd/C (Standard method)[1] | Generally stable, can be cleaved with strong oxidants (e.g., DDQ with photoirradiation, O₃)[6][7] | Stable to moderate acids, cleaved by strong Lewis or Brønsted acids (e.g., BBr₃, BCl₃·SMe₂)[1][8] |
| p-Methoxybenzyl (PMB) | H₂, Pd/C[4] | Readily cleaved by DDQ, CAN[6][9] | Milder acidic conditions than Bn (e.g., TFA, CBr₄/MeOH)[10][11] |
| 3,4-Dimethoxybenzyl (DMB) | H₂, Pd/C[12] | More readily cleaved by DDQ than PMB[12] | Cleaved under even milder acidic conditions than PMB[10] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Reductive Cleavage of a Benzyl Ether via Catalytic Hydrogenolysis
This protocol describes a standard method for the deprotection of a benzyl ether.[13]
Materials:
-
Benzyl-protected alcohol
-
Methanol (or other suitable solvent)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate[4]
-
Celite
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether with DDQ
This procedure outlines the selective oxidative cleavage of a PMB ether, which typically leaves Bn ethers intact.[4]
Materials:
-
PMB-protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Water or a pH 7 phosphate buffer
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (or buffer), typically in a ratio of 10:1 to 20:1.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Acidic Cleavage of a 3,4-Dimethoxybenzyl (DMB) Ether
This protocol describes the deprotection of a DMB ether under acidic conditions.[10]
Materials:
-
DMB-protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Cation scavenger (e.g., 3,4-(methylenedioxy)toluene or triethylsilane)
Procedure:
-
Dissolve the DMB-protected substrate in anhydrous CH₂Cl₂.
-
Add a cation scavenger (typically 1-2 equivalents).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise (concentration and equivalents will vary depending on the substrate).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the selective deprotection of benzyl ether protecting groups.
Caption: Orthogonal deprotection of benzyl ethers.
Caption: Relative stability of benzyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isomers of Benzyl Ethyl Ether
A detailed comparative analysis of benzyl ethyl ether and its structural isomers—2-phenylethanol, 1-phenylethanol, and anisole—reveals distinct spectroscopic signatures. This guide provides an in-depth look at their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering researchers, scientists, and drug development professionals a clear framework for their identification and characterization.
The subtle shifts in atomic arrangement between these isomers result in significant differences in their interaction with electromagnetic radiation and behavior in a mass spectrometer. Understanding these differences is crucial for unambiguous identification in complex chemical environments. This guide presents a side-by-side comparison of their key spectroscopic data, supported by generalized experimental protocols.
At a Glance: Structural Isomers
This compound, 2-phenylethanol, 1-phenylethanol, and anisole are all structural isomers with the chemical formula C₈H₁₀O (this compound, 2-phenylethanol, 1-phenylethanol) or C₇H₈O (anisole). Their distinct structures give rise to unique spectroscopic fingerprints.
A Comparative Guide to the Validation of Reaction Kinetics for Benzyl Ether Cleavage
For Researchers, Scientists, and Drug Development Professionals
The cleavage of benzyl ethers is a fundamental transformation in organic synthesis, particularly crucial in the deprotection of hydroxyl groups in complex molecules like pharmaceuticals and natural products. The efficiency and selectivity of this reaction are paramount, and a thorough understanding of the reaction kinetics of different cleavage methods is essential for process optimization and validation. This guide provides an objective comparison of the performance of common benzyl ether cleavage methods, supported by experimental data, to aid researchers in selecting the most suitable strategy for their synthetic needs.
Comparison of Key Benzyl Ether Cleavage Methods
The deprotection of benzyl ethers can be achieved through several methodologies, each with distinct advantages and kinetic profiles. The most prevalent methods include catalytic hydrogenolysis, catalytic transfer hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage.
Catalytic Hydrogenolysis , most commonly employing palladium on carbon (Pd/C) with hydrogen gas, is a widely used and often high-yielding method.[1] The reaction kinetics are influenced by factors such as catalyst type, catalyst loading, substrate structure, solvent, and hydrogen pressure.[2][3] Studies have shown that the choice of catalyst support (e.g., carbon, silica, alumina) can significantly impact the reaction rate and efficiency.[2]
Catalytic Transfer Hydrogenolysis offers a milder and often more practical alternative to traditional hydrogenolysis by avoiding the need for high-pressure hydrogen gas.[4] This method utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst, typically Pd/C.[5] The kinetics of transfer hydrogenolysis are dependent on the concentrations of the substrate, the hydrogen donor, and the catalyst.[5]
Acid-Catalyzed Cleavage is suitable for substrates that are sensitive to reductive conditions. The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond.[6][7] The rate of acid-catalyzed cleavage is highly dependent on the acid concentration, temperature, and the solvent system.[6] For instance, the conversion of benzyl phenyl ether is significantly influenced by the concentration of sulfuric acid.[6]
Oxidative Cleavage provides an orthogonal approach for deprotection, particularly for substrates with functional groups that are incompatible with reductive or acidic conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ozone are commonly used.[8][9][10] The kinetics of oxidative cleavage are influenced by the stoichiometry of the oxidizing agent and can be accelerated by factors such as visible light irradiation in the case of DDQ.[11][12]
Quantitative Data Presentation
The following tables summarize quantitative data for various benzyl ether cleavage methods, providing a basis for comparison of their reaction kinetics.
Table 1: Catalytic Hydrogenolysis and Transfer Hydrogenolysis
| Method | Catalyst | Substrate | Temp. (°C) | Time | Conversion/Yield (%) | Key Kinetic Observations | Cite |
| Catalytic Hydrogenolysis | 5% Pd/C | Benzyl phenyl ether | 20 | 5 min | 97% Conversion | Reaction is rapid, with catalyst support influencing the rate (C > SiO2 > Al2O3). | [2] |
| Catalytic Hydrogenolysis | 5% Pd/C (edge coated, unreduced) | Benzyl ether with aromatic chloride | 25 | ~1 h | >99% Selectivity | Hydrogen uptake curves indicate catalyst type significantly affects reaction rate. | [3] |
| Catalytic Hydrogenolysis | 10% Pd/C + 20% Pd(OH)₂/C (1:1) | Benzyl ether of p-cresol | 25 | 0.25 h | 100% Yield | Combination of catalysts significantly reduces reaction time compared to individual catalysts. | [13] |
| Catalytic Transfer Hydrogenolysis | 5% Pd/C | 1-Phenylethanol | 25 | - | - | Initial rate is dependent on substrate, hydrogen donor (formic acid), and catalyst concentrations. | [5] |
Table 2: Acid-Catalyzed and Oxidative Cleavage
| Method | Reagent | Substrate | Temp. (°C) | Time | Conversion/Yield (%) | Key Kinetic Observations | Cite |
| Acid-Catalyzed Cleavage | 1.5% H₂SO₄ | Benzyl phenyl ether | 180 | 2 h | ~90% Conversion | Conversion rate increases with higher acid concentration. | [6] |
| Oxidative Cleavage (DDQ) | 2.3 eq. DDQ | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | RT | 1.5 h | 78% Yield (mono-debenzylation) | Reaction time and stoichiometry of DDQ are critical for selective cleavage. | [8] |
| Visible-Light-Mediated Oxidative Cleavage (DDQ) | 1.5 eq. DDQ | C(3)-O-benzyl-tetraacetylglucoside | RT | <4 h | 84-96% Yield | Reaction time can be significantly reduced using a continuous-flow system. | [11][14] |
| Oxidative Cleavage (Ozone) | O₃ | Various O-benzyl protected carbohydrates | - | - | - | Mild conditions, with subsequent deacylation yielding the deprotected alcohol. | [10] |
Experimental Protocols
Detailed methodologies are essential for the validation and reproduction of kinetic data. The following are representative protocols for monitoring the kinetics of benzyl ether cleavage.
Protocol 1: Kinetic Analysis of Pd/C Catalyzed Transfer Hydrogenolysis by ¹H NMR
This protocol is adapted from a study on the transfer hydrogenolysis of benzylic alcohols.[5]
-
Preparation of Reaction Mixture: To a predried vial, add 5% Pd/C (e.g., 4.9 mol%) and a hydrogen donor salt (e.g., HCOONH₄, 0.095 mmol).
-
Solvent Addition: Cap the vial, flush with an inert gas (e.g., argon), and add the solvent system (e.g., 2.4 mL MeOH and 0.6 mL H₂O) via syringe.
-
Initiation of Reaction: Add the hydrogen donor (e.g., formic acid, 1.3 mmol) followed by the benzyl ether substrate (concentration varied, e.g., 0.065–0.26 M).
-
Kinetic Monitoring: Place the reaction in a thermostatted oil bath at the desired temperature (e.g., 25 °C) with stirring. Withdraw aliquots from the reaction mixture at specific time intervals.
-
Analysis: Determine the conversion of the starting material and the formation of products by ¹H NMR spectroscopy. Initial rates are typically determined at conversions below 10%.
Protocol 2: Monitoring Catalytic Hydrogenolysis by Gas Chromatography (GC)
This protocol is a general procedure for monitoring hydrogenolysis reactions.[15]
-
Catalyst Pre-treatment (Optional): Suspend the Pd/C catalyst in a suitable solvent mixture (e.g., DMF:H₂O). The solution can be acidified (e.g., with HCl) and stirred under a hydrogen atmosphere. The catalyst is then isolated by filtration.[16]
-
Reaction Setup: In a high-pressure reactor, dissolve the benzyl-protected substrate in a suitable solvent (e.g., THF:tert-butyl alcohol:PBS buffer). Add the pre-treated or untreated catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Kinetic Monitoring: Stir the reaction mixture at a constant temperature. Withdraw samples at regular intervals.
-
Analysis: Analyze the concentration of the starting material and product(s) in the withdrawn samples by Gas Chromatography (GC) to determine the reaction progress over time.[15]
Protocol 3: Kinetic Profiling of Oxidative Cleavage with DDQ by NMR
This protocol is based on a mechanistic study of DDQ oxidation of benzyl ethers.[17]
-
Reaction Setup: In an NMR tube, dissolve the benzyl ether substrate in a suitable deuterated solvent (e.g., CDCl₃).
-
Initiation of Reaction: Add a solution of DDQ in the same solvent to the NMR tube. The stoichiometry of DDQ can be varied (e.g., 1:1 or 1.8:1 molar ratio of DDQ to substrate).
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals immediately after the addition of DDQ.
-
Analysis: Integrate the signals corresponding to the starting material, intermediates, and products in each spectrum to generate a concentration profile over time. This allows for the determination of the rates of formation and consumption of each species.
Visualizing Reaction Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in reaction kinetics studies.
Caption: Experimental workflow for validating reaction kinetics.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacatsoc.org [nacatsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
A Comparative Guide to Benzylating Agents: Benchmarking Benzyl Ethyl Ether Against Standard Alkylating Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, the introduction of a benzyl group is a frequent and critical transformation for protecting hydroxyl and amino functionalities, as well as for the construction of complex molecular architectures. The choice of the benzylating agent is paramount and significantly influences reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of benzyl ethyl ether against commonly employed benzylating agents, including benzyl bromide, benzyl chloride, benzyl tosylate, and benzyl alcohol. The performance of these agents is evaluated based on their reactivity, substrate scope, safety, and cost, supported by experimental data and detailed protocols.
Executive Summary
This compound is not a conventional benzylating agent in standard organic synthesis. Ethers are generally unreactive towards nucleophilic substitution due to the poor leaving group ability of the alkoxide (in this case, ethoxide).[1][2] Activation of the ether linkage, typically under harsh acidic conditions with reagents like hydroiodic acid (HI), is required to induce cleavage.[3][4] This process, however, generates a benzyl halide (benzyl iodide) in situ, which is the actual alkylating species, along with ethanol.[3][4] Therefore, a direct comparison of this compound as a benzylating agent is challenging due to its inherent lack of reactivity under typical alkylation conditions.
In contrast, benzyl halides (bromide and chloride), benzyl tosylate, and benzyl alcohol are well-established and versatile reagents for benzylation. Benzyl bromide and benzyl tosylate are highly reactive due to the excellent leaving group ability of bromide and tosylate ions, respectively.[1] Benzyl chloride is a more cost-effective but less reactive alternative.[1] Benzyl alcohol can also serve as a benzylating agent, often under acidic or catalytic conditions, offering a "greener" alternative with water as the primary byproduct.[5]
This guide will focus on the comparative performance of these established benzylating agents to provide a practical framework for selecting the optimal reagent for a specific synthetic challenge.
Reactivity and Performance Comparison
The choice of a benzylating agent is dictated by the nucleophilicity of the substrate, the desired reaction conditions, and functional group tolerance. The reactivity of common benzylating agents generally follows the order: Benzyl Tosylate > Benzyl Bromide > Benzyl Chloride > Benzyl Alcohol.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for O-Benzylation of a Primary Alcohol
| Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Bromide | NaH | THF | 25 | 2 | 95 | [6] |
| Benzyl Chloride | NaH | DMF | 25 | 12 | 90 | [7] |
| Benzyl Tosylate | K₂CO₃ | DMF | 80 | 4 | 92 | [8] |
| Benzyl Alcohol | (cat.) Acid | Toluene | 110 (reflux) | 24 | 85 | [5] |
Table 2: Comparison of Reaction Conditions and Yields for N-Benzylation of a Secondary Amine
| Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 90 | [9] |
| Benzyl Chloride | NaHCO₃ | Toluene | 90-95 | 4 | 87 | [10] |
| Benzyl Tosylate | Et₃N | CH₂Cl₂ | 25 | 6 | 95 | [11] |
| Benzyl Alcohol | (cat.) Ni/SiO₂-Al₂O₃ | Neat | 175 | 60 | Moderate to High | [8] |
Table 3: Safety and Cost Comparison of Benzylating Agents
| Benzylating Agent | Key Hazards | Handling Precautions | Relative Cost |
| Benzyl Bromide | Lachrymator, toxic, corrosive | Work in a fume hood, wear appropriate PPE |
|
| Benzyl Chloride | Lachrymator, toxic, corrosive | Work in a fume hood, wear appropriate PPE | $ |
| Benzyl Tosylate | Skin and eye irritant | Work in a fume hood, wear appropriate PPE |
|
| Benzyl Alcohol | Harmful if swallowed or inhaled | Work in a well-ventilated area, wear PPE | $ |
| This compound | Flammable, may form peroxides | Store in a cool, dry place away from light |
|
Mandatory Visualization
Caption: General workflow for a typical benzylation reaction.
Caption: Relative leaving group ability and reactivity.
Experimental Protocols
General Protocol for O-Benzylation using Benzyl Bromide
This protocol is a general guideline for the O-benzylation of a primary alcohol and may require optimization for specific substrates.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.
General Protocol for N-Benzylation using Benzyl Chloride
This protocol is a general guideline for the N-benzylation of a secondary amine and may require optimization for specific substrates.
Materials:
-
Secondary amine (1.0 equiv)
-
Benzyl chloride (BnCl) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.25 equiv)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the secondary amine (1.0 equiv), sodium bicarbonate (1.25 equiv), and water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add benzyl chloride (1.05 equiv) to the reaction mixture over 1-2 hours.
-
Maintain the reaction at 90-95 °C for an additional 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Separate the organic layer and wash it with a saturated salt solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The excess starting amine can be removed by distillation under reduced pressure.
-
If necessary, purify the product by column chromatography or crystallization.[10]
Conclusion
While this compound can be a precursor to a benzylating agent through activation, it is not a practical or efficient choice for direct benzylation reactions in standard laboratory settings. Its low reactivity necessitates harsh conditions that are often incompatible with sensitive functional groups. For researchers, scientists, and drug development professionals, the established benzylating agents—benzyl bromide, benzyl chloride, benzyl tosylate, and benzyl alcohol—offer a versatile and reliable toolbox for benzylation. The choice among these reagents should be guided by the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, functional group compatibility, and cost considerations. Benzyl tosylate and bromide offer high reactivity for less nucleophilic substrates, while benzyl chloride provides a cost-effective alternative. Benzyl alcohol represents a greener option, particularly for large-scale applications where atom economy and waste reduction are critical.
References
- 1. pearson.com [pearson.com]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. This compound on reaction with HI at 373 K gives Benzyl iodide, etha.. [askfilo.com]
- 4. brainly.in [brainly.in]
- 5. researchgate.net [researchgate.net]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Benzyl Ethyl Ether
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of benzyl ethyl ether, a flammable and irritating compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.[1][2] Eliminate all potential ignition sources in the vicinity, as this compound is a flammable liquid and its vapors may form explosive mixtures in the air.[2]
Waste Classification and Storage
Proper identification and classification of chemical waste is the first step in the disposal process. This compound waste should be treated as hazardous waste.[3][4]
Key Disposal Principles:
-
Do Not Dispose in Drains or Trash: this compound must not be poured down the sink or disposed of in regular trash.[1][5] Discharge into the environment must be avoided.[1]
-
Segregate Waste: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[4]
-
Use Appropriate Containers: Waste should be collected in a suitable, leak-proof, and clearly labeled container.[1][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[7] The container must be kept tightly closed.[1][4]
| Hazard Classification | Description | Primary Disposal Route |
| Flammable Liquid | Flammable liquid and vapor.[2] | Licensed Hazardous Waste Disposal Facility |
| Irritant | Causes skin, eye, and respiratory irritation.[2][4][8] | Licensed Hazardous Waste Disposal Facility |
| Harmful | Harmful if swallowed, in contact with skin, or inhaled.[2] | Licensed Hazardous Waste Disposal Facility |
Step-by-Step Disposal Protocol
1. Waste Collection:
- Designate a specific container for this compound waste.
- Carefully transfer the waste into the designated container, avoiding splashes and spills.
- Ensure the container is not overfilled.
2. Labeling Hazardous Waste:
- The waste container must be labeled with the words "Hazardous Waste."[7]
- The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[7] Do not use abbreviations.[7]
- Indicate the date when the waste was first added to the container.[7]
- Include the name of the principal investigator and the laboratory location.[7]
3. Spill Management:
- In the event of a spill, immediately evacuate personnel from the area and remove all ignition sources.[1]
- Clean up the spill using an inert absorbent material (e.g., vermiculite, sand).
- The collected absorbent material and any contaminated cleaning supplies are also considered hazardous waste and must be placed in a sealed container for disposal.[3]
4. Disposal of Empty Containers:
- Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[3]
- The rinsate from this process is considered hazardous waste and must be collected for proper disposal.[3]
- After triple-rinsing, the container's label must be defaced or removed.[3] The cap should also be removed before the container is discarded with regular solid waste.[3]
5. Arranging for Final Disposal:
- Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal.[7][9] Disposal will typically involve controlled incineration at a licensed facility.[1]
- Follow all institutional and regulatory procedures for waste manifest and pickup.[10] U.S. EPA guidelines for hazardous waste classification can be found in 40 CFR 261.3.[4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. vumc.org [vumc.org]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling Benzyl Ethyl Ether
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Benzyl ethyl ether in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Immediate Precautions
This compound is a flammable liquid that can cause significant health hazards. Immediate understanding and mitigation of these risks are paramount. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[2]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H226: Flammable liquid and vapor.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless, oily liquid with a fruity aroma |
| Boiling Point | 186 °C (at atmospheric pressure); 87-88 °C (at 30 mmHg) |
| Melting Point | 2.5 °C |
| Density | 0.949 g/cm³ |
| Flash Point | 61.67 °C (143.00 °F) |
| Solubility | Insoluble in water; miscible with alcohol and ether |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound. The following table outlines the minimum required PPE.
| Body Part | Protection | Specification and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash-resistant safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[1] |
| Hands | Chemically Resistant Gloves | Standard disposable gloves (e.g., nitrile) may not be suitable for prolonged contact. For extended use or in case of a spill, more robust gloves such as Butyl rubber or Viton™ should be used. Always inspect gloves for signs of degradation before use and wash hands thoroughly after removal. |
| Body | Laboratory Coat | A flame-resistant lab coat must be worn and kept buttoned to protect against splashes and fire hazards. |
| Respiratory | NIOSH- or CEN-certified Respirator | To be used when engineering controls (e.g., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or if irritation is experienced.[1][3] |
| Feet | Closed-toe Shoes | Required to protect against spills. |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for safety. The following diagram and steps outline the standard procedure for handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Preparation: Assemble all necessary equipment and reagents before introducing the this compound to the work area.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from sources of ignition.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Decontamination: After use, decontaminate the work area with an appropriate solvent and cleaning materials.
-
Waste Segregation: Segregate all waste containing this compound into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Arrange for the disposal of chemical waste through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[1][2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items (like gloves) in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[1]
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3] |
Spill Response: In case of a spill, evacuate unprotected personnel from the area. Wear full PPE, including respiratory protection. Remove all sources of ignition.[2][3] Contain and absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1][2] Ventilate the area and wash the spill site after the material pickup is complete.[2]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous waste.[1] Do not pour down the drain.[3] Use a licensed chemical waste disposal company and follow all applicable regulations.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated disposable PPE (e.g., gloves) must also be disposed of as hazardous waste in a sealed and labeled container.
-
Empty Containers: Do not reuse empty containers.[1] They should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
